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  • Product: 1-(Cyclohex-3-EN-1-ylmethyl)-1H-pyrazol-5-amine
  • CAS: 1015845-93-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Structure Elucidation of 1-(Cyclohex-3-en-1-ylmethyl)-1H-pyrazol-5-amine

Foreword: The Imperative of Unambiguous Structural Verification in Drug Discovery In the landscape of modern medicinal chemistry, pyrazole derivatives stand out as a cornerstone scaffold, integral to the development of a...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative of Unambiguous Structural Verification in Drug Discovery

In the landscape of modern medicinal chemistry, pyrazole derivatives stand out as a cornerstone scaffold, integral to the development of a wide array of therapeutic agents.[1][2] Their versatile biological activities, ranging from anti-inflammatory to anticancer properties, make them a focal point of intensive research.[1][2] The subject of this guide, 1-(Cyclohex-3-en-1-ylmethyl)-1H-pyrazol-5-amine, represents a novel entity at the intersection of heterocyclic and alicyclic chemistry. Its unique combination of a reactive aminopyrazole head and a flexible cyclohexenyl tail presents intriguing possibilities for molecular interactions and warrants a thorough structural investigation.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It eschews a rigid, templated approach in favor of a logical, causality-driven narrative that mirrors the real-world process of structure elucidation. As your virtual Senior Application Scientist, I will guide you through a self-validating system of protocols, grounding each step in authoritative principles to ensure the scientific integrity of your findings. Our objective is not merely to identify the compound but to build an unassailable case for its structure, leaving no room for ambiguity.

Strategic Synthesis and the Genesis of the Analytical Problem

The journey to structure elucidation begins with a plausible synthetic route. The proposed synthesis of 1-(Cyclohex-3-en-1-ylmethyl)-1H-pyrazol-5-amine is a two-step process, commencing with the alkylation of a suitable pyrazole precursor, followed by functional group manipulation. A likely pathway involves the reaction of 3-methyl-1H-pyrazol-5-amine with 4-(bromomethyl)cyclohex-1-ene.

A common synthetic method for the pyrazole core itself is the cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.[1] For instance, 3-methyl-1H-pyrazol-5-amine can be synthesized from the reaction of ethyl acetoacetate with hydrazine hydrate.[3]

The primary analytical challenge lies in unequivocally determining the regioselectivity of the alkylation. The pyrazole ring possesses two nitrogen atoms, and the alkyl group could potentially attach to either N1 or N2. Furthermore, the presence of tautomers in 3(5)-aminopyrazoles adds another layer of complexity that must be addressed.[4] Our analytical workflow is designed to resolve these specific structural questions.

The Analytical Workflow: A Multi-Pronged Approach to Structural Certainty

G cluster_synthesis Synthesis cluster_analysis Structural Analysis cluster_elucidation Elucidation Synthesize Synthesize Target Compound MS Mass Spectrometry (MS) Determine Molecular Weight & Fragmentation Synthesize->MS IR Infrared (IR) Spectroscopy Identify Functional Groups Synthesize->IR NMR NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) Map Connectivity & Regiochemistry Synthesize->NMR Elucidate Final Structure Elucidation MS->Elucidate IR->Elucidate NMR->Elucidate

Caption: A workflow for the structure elucidation of a novel compound.

Mass Spectrometry: The First Glimpse of the Molecular Formula

3.1. Rationale and Experimental Protocol

High-Resolution Mass Spectrometry (HRMS) is our initial tool of choice. Its primary function is to provide an accurate mass of the molecular ion, which allows for the determination of the elemental composition. This is a critical first step in validating the success of the synthesis.

Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) HRMS

  • Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize an ESI-TOF mass spectrometer in positive ion mode.

  • Infusion: Introduce the sample solution into the ion source via direct infusion at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire the mass spectrum over a mass range of m/z 50-500.

  • Analysis: Identify the protonated molecular ion [M+H]⁺ and determine its exact mass. Compare this with the theoretical mass of C10H15N3.

3.2. Expected Data and Interpretation

For 1-(Cyclohex-3-en-1-ylmethyl)-1H-pyrazol-5-amine (C10H15N3), the theoretical monoisotopic mass is 177.1266 g/mol . The HRMS spectrum should exhibit a prominent ion peak corresponding to [M+H]⁺ at m/z 178.1344.

Table 1: Predicted HRMS Data

IonTheoretical m/zObserved m/z
[M+H]⁺178.1344(Experimental Value)

Furthermore, the fragmentation pattern observed in tandem MS (MS/MS) can provide valuable structural insights. The fragmentation of pyrazoles often involves cleavage of the N-N bond and fragmentation of the substituent groups.[5][6] The loss of the cyclohexenylmethyl group would be a key indicator.

Infrared Spectroscopy: A Fingerprint of Functional Groups

4.1. Rationale and Experimental Protocol

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[7] For our target compound, we expect to see characteristic absorptions for the amine (N-H), alkene (C=C), and aromatic-like pyrazole ring vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

  • Sample Preparation: Place a small amount of the solid purified compound directly on the ATR crystal.

  • Instrumentation: Use a standard FTIR spectrometer equipped with a diamond ATR accessory.

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

4.2. Expected Data and Interpretation

Table 2: Predicted FTIR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Medium, BroadN-H stretching (amine)
3100-3000Medium=C-H stretching (alkene)
2950-2850StrongC-H stretching (aliphatic)
~1650WeakC=C stretching (alkene)
1600-1450MediumC=N and C=C stretching (pyrazole ring)
~1300MediumC-N stretching

The presence of a distinct N-H stretching band would confirm the amine functionality, while the =C-H and C=C stretching bands would corroborate the existence of the cyclohexene ring.[7]

Nuclear Magnetic Resonance Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the most powerful tool for the complete structure elucidation of organic molecules in solution.[8] We will employ a series of 1D and 2D NMR experiments to map out the carbon skeleton and establish the precise connectivity of all atoms.

5.1. Rationale and Experimental Protocols

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their neighboring protons through spin-spin coupling.

  • ¹³C NMR: Reveals the number of different types of carbon atoms in the molecule.

  • COSY (Correlation Spectroscopy): A 2D experiment that shows which protons are coupled to each other, helping to identify spin systems.

  • HSQC (Heteronuclear Single Quantum Coherence): A 2D experiment that correlates protons with the carbon atoms to which they are directly attached.

  • HMBC (Heteronuclear Multiple Bond Correlation): A 2D experiment that shows correlations between protons and carbons that are two or three bonds away. This is the key experiment for determining the regiochemistry of the N-alkylation.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra using standard pulse programs.

  • Analysis: Process and analyze the spectra to assign all proton and carbon signals and establish the molecular structure.

5.2. Predicted NMR Data and Interpretation

For the purpose of this guide, we will assign provisional numbering to the atoms of 1-(Cyclohex-3-en-1-ylmethyl)-1H-pyrazol-5-amine:

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts

PositionPredicted ¹³C δ (ppm)Predicted ¹H δ (ppm)MultiplicityIntegration
3~140~7.4d1H
4~95~5.6d1H
5~150---
CH₂ (linker)~50~3.9d2H
7~35~2.2m1H
8, 12~30~1.5-2.0m4H
9, 11~25~1.8-2.1m2H
10~125~5.7m2H
NH₂-~4.5br s2H

Structure Confirmation via 2D NMR:

The definitive proof of the N1-alkylation will come from the HMBC spectrum. We expect to see a correlation between the protons of the methylene linker (-CH₂-) and carbons C5 and N2 of the pyrazole ring.

G cluster_structure Key HMBC Correlations Structure H₂N | C5 -- N1 -- CH₂ -- Cyclohexenyl ||   / C4 -- N2 / C3 CH2_protons CH₂ Protons C5_carbon C5 Carbon CH2_protons->C5_carbon ³J N2_carbon N2 Atom CH2_protons->N2_carbon ²J

Caption: Expected key HMBC correlations for N1-alkylation.

A COSY spectrum will show the coupling between the protons on the cyclohexene ring, allowing for the complete assignment of this spin system. The HSQC spectrum will then link each proton to its directly attached carbon, confirming the carbon assignments.

Conclusion: A Self-Validating Structural Proof

By systematically applying this multi-technique analytical workflow, we can construct an unassailable argument for the structure of 1-(Cyclohex-3-en-1-ylmethyl)-1H-pyrazol-5-amine.

  • HRMS will confirm the elemental composition.

  • FTIR will verify the presence of the key functional groups.

  • ¹H and ¹³C NMR will provide a detailed map of the proton and carbon environments.

  • COSY, HSQC, and HMBC will definitively establish the atomic connectivity and, crucially, the regiochemistry of the N-alkylation.

References

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2020). Molecules, 25(18), 4231. Retrieved January 27, 2026, from [Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2023). Molecules, 28(23), 7799. Retrieved January 27, 2026, from [Link]

  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. (2024). Molecules, 29(11), 2568. Retrieved January 27, 2026, from [Link]

  • Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Advanced NMR techniques for structural characterisation of heterocyclic structures. (n.d.). ESA-IPB. Retrieved January 27, 2026, from [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Design, synthesis and structure-activity relationship study of novel pyrazole-based heterocycles as potential antitumor agents. (2010). European Journal of Medicinal Chemistry, 45(9), 4388-4398. Retrieved January 27, 2026, from [Link]

  • Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. (2020). New Journal of Chemistry, 44(3), 969-980. Retrieved January 27, 2026, from [Link]

  • Pyrazole Compounds : Synthesis, molecular structure, chemical reactivity, experimental and theoretical DFT FTIR spectra. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Chemical Properties of 1-methyl-5-aminopyrazole (CAS 1192-21-8). (n.d.). Cheméo. Retrieved January 27, 2026, from [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates: A review. (2023). ResearchGate. Retrieved January 27, 2026, from [Link]

  • The N.m.r. Spectra of Heterocyclic Compounds. I. The Spectra of 1,4-Dioxanes, 1,3-Dioxolanes, and 1,4;5,8-Naphthodioxane1. (1962). The Journal of Organic Chemistry, 27(10), 3595-3600. Retrieved January 27, 2026, from [Link]

  • Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. (2018). Research Journal of Pharmaceutical, Biological and Chemical Sciences, 9(1), 785-794. Retrieved January 27, 2026, from [Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). The Journal of Organic Chemistry, 86(14), 9649-9658. Retrieved January 27, 2026, from [Link]

  • Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. (2013). YouTube. Retrieved January 27, 2026, from [Link]

  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (2021). Chemistry Central Journal, 15(1), 1-13. Retrieved January 27, 2026, from [Link]

  • 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. (2017). ResearchGate. Retrieved January 27, 2026, from [Link]

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  • One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. (n.d.). Retrieved January 27, 2026, from [Link]

  • Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. (n.d.). Google Patents.
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Sources

Exploratory

Preliminary Cytotoxicity Studies on Pyrazole Amines: An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals. Abstract: The pyrazole nucleus is a privileged scaffold in medicinal chemistry, with numerous derivatives demonstrating significant therapeutic poten...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The pyrazole nucleus is a privileged scaffold in medicinal chemistry, with numerous derivatives demonstrating significant therapeutic potential, particularly in oncology.[1] This guide provides a comprehensive framework for conducting preliminary cytotoxicity studies on a specific subclass, pyrazole amines. We will delve into the foundational principles of in vitro cytotoxicity assessment, provide detailed, self-validating protocols for key assays, and explore the common mechanistic pathways through which these compounds exert their effects. This document is intended to serve as a practical resource for researchers aiming to characterize the cytotoxic profile of novel pyrazole amine compounds.

Introduction: The Therapeutic Promise of Pyrazole Amines

Pyrazoles are five-membered heterocyclic compounds that have garnered substantial interest in drug discovery due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The metabolic stability of the pyrazole ring makes it a cornerstone of several approved drugs.[3] The addition of an amine functional group can significantly modulate the compound's physicochemical properties, influencing its solubility, cell permeability, and target engagement. Several pyrazole derivatives have been shown to induce potent cytotoxic effects against a range of cancer cell lines, making them promising candidates for further development.[4][5]

The initial step in evaluating these candidates is a robust assessment of their cytotoxicity. This process not only quantifies the concentration at which a compound elicits a toxic effect but also provides crucial insights into its potential therapeutic window and mechanism of action.

Foundational Principles of In Vitro Cytotoxicity Testing

In vitro cytotoxicity assays are fundamental to the drug discovery pipeline, offering a rapid and cost-effective means to screen novel compounds.[6] These assays measure different cellular parameters to infer cell viability or death. A multi-assay approach is often recommended to obtain a comprehensive understanding of a compound's cytotoxic profile.

The core objectives of preliminary cytotoxicity studies are:

  • Determination of Potency: Quantifying the concentration of the pyrazole amine that induces a 50% reduction in cell viability (IC50).

  • Assessment of Selectivity: Comparing the cytotoxicity towards cancer cell lines versus normal, non-cancerous cell lines to determine the therapeutic index.

  • Elucidation of Mechanism: Investigating the mode of cell death (e.g., apoptosis, necrosis) and the underlying cellular pathways.

Experimental Workflow for Cytotoxicity Assessment

A logical and sequential workflow is critical for the efficient and accurate evaluation of pyrazole amines. The following diagram illustrates a typical experimental cascade.

Cytotoxicity_Workflow cluster_prep Phase 1: Preparation cluster_screening Phase 2: Primary Screening cluster_mechanism Phase 3: Mechanistic Studies Compound Pyrazole Amine Synthesis & Characterization MTT MTT Assay (Metabolic Activity) Compound->MTT LDH LDH Assay (Membrane Integrity) Compound->LDH Cell_Culture Cell Line Selection & Maintenance Cell_Culture->MTT Cell_Culture->LDH IC50 IC50 Determination MTT->IC50 LDH->IC50 Apoptosis Annexin V/PI Staining (Apoptosis vs. Necrosis) IC50->Apoptosis Select Lead Compounds Caspase Caspase Activity Assay Apoptosis->Caspase Cell_Cycle Cell Cycle Analysis Apoptosis->Cell_Cycle Bcl2 Bcl-2/Bax Expression Analysis Caspase->Bcl2

Caption: A streamlined workflow for the preliminary cytotoxic evaluation of pyrazole amines.

Cell Line Selection and Culture

The choice of cell lines is paramount and should be guided by the therapeutic goal. A common strategy involves using a panel of cancer cell lines from different origins (e.g., breast, lung, colon) and at least one non-cancerous cell line (e.g., human dermal fibroblasts, HEK293) to assess selectivity. For instance, studies on pyrazole derivatives have utilized cell lines such as the triple-negative breast cancer line MDA-MB-468, the lung cancer line A549, and the liver cancer line HepG2.[4][7]

Detailed Experimental Protocols

The following protocols are designed to be self-validating by including appropriate controls and clear endpoints.

Protocol 1: MTT Assay for Metabolic Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[8] In living cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[9]

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well flat-bottomed plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazole amine compounds in culture medium. After 24 hours, remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, until purple precipitate is visible.[9]

  • Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[9][10]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[11] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 650 nm can be used to subtract background absorbance.[9]

Protocol 2: LDH Assay for Membrane Integrity

The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[12] LDH is a stable cytosolic enzyme that is released upon loss of plasma membrane integrity.[12]

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired exposure time.

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.

  • Reaction Mixture Addition: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a catalyst). Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation and Measurement: Incubate the plate at room temperature for 30 minutes, protected from light. Add 50 µL of stop solution.[13] Measure the absorbance at 490 nm.[13]

  • Controls: It is crucial to include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).

Data Analysis and Interpretation

Calculation of IC50

The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve generated from the MTT or LDH assay data. The percentage of cell viability is plotted against the logarithm of the compound concentration. A non-linear regression analysis is then used to fit the data to a sigmoidal dose-response curve and determine the IC50 value.

Determination of Selectivity Index (SI)

The Selectivity Index (SI) provides a measure of a compound's specificity for cancer cells over normal cells.[14] It is a critical parameter for identifying promising therapeutic candidates with a favorable safety profile.

Formula: SI = IC50 (Normal Cell Line) / IC50 (Cancer Cell Line)

A higher SI value indicates greater selectivity for cancer cells.[11] Compounds with an SI greater than 3 are generally considered to be highly selective.[14]

Table 1: Representative Cytotoxicity Data for a Hypothetical Pyrazole Amine (PA-1)

Cell LineTypeIC50 (µM) after 48hSelectivity Index (SI)
MDA-MB-231Breast Cancer8.55.3
A549Lung Cancer12.23.7
HEK293Normal Kidney45.1-

Elucidating the Mechanism of Action: Apoptosis Induction

Many pyrazole derivatives exert their cytotoxic effects by inducing apoptosis, a form of programmed cell death.[15][16] Investigating the apoptotic pathway provides valuable insights into the compound's mechanism of action.

The Role of Caspases and Bcl-2 Family Proteins

Apoptosis is often executed by a family of proteases called caspases.[15] The activation of initiator caspases (e.g., caspase-8, caspase-9) triggers a cascade leading to the activation of effector caspases (e.g., caspase-3), which are responsible for the cleavage of cellular proteins and the morphological changes associated with apoptosis.[17]

The Bcl-2 family of proteins are key regulators of the intrinsic (mitochondrial) apoptotic pathway.[18] This family includes pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL).[19] The ratio of pro- to anti-apoptotic proteins determines the cell's susceptibility to apoptosis. Some pyrazole derivatives have been shown to disrupt the Bcl-2/Bax balance, leading to the release of cytochrome c from the mitochondria and subsequent caspase activation.[20]

The following diagram illustrates a common apoptotic pathway induced by pyrazole amines.

Apoptosis_Pathway cluster_stimulus External/Internal Stimulus cluster_mito Mitochondrial Pathway cluster_caspase Caspase Cascade cluster_outcome Cellular Outcome Pyrazole Pyrazole Amine ROS ↑ ROS Production Pyrazole->ROS Bcl2 ↓ Bcl-2 (Anti-apoptotic) ROS->Bcl2 Bax ↑ Bax (Pro-apoptotic) ROS->Bax CytoC Cytochrome c Release Bcl2->CytoC inhibits Bax->CytoC promotes Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: A simplified signaling pathway for pyrazole amine-induced apoptosis.

Protocol 3: Annexin V/PI Staining for Apoptosis Detection

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[21] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by FITC-labeled Annexin V.[22] Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.[21]

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the pyrazole amine at its IC50 concentration for a predetermined time (e.g., 24 hours). Include untreated and positive controls.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently detach using trypsin-EDTA. Centrifuge the cell suspension and wash with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the kit manufacturer's protocol.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. FITC is typically detected in the FL1 channel and PI in the FL2 channel.

Conclusion and Future Directions

This guide outlines a robust and logical approach for the preliminary cytotoxic evaluation of novel pyrazole amines. By combining assays that measure different cellular endpoints, researchers can gain a comprehensive understanding of a compound's potency, selectivity, and mechanism of action. The data generated from these studies are crucial for making informed decisions about which compounds warrant further investigation in preclinical models. Future studies may involve more in-depth mechanistic analyses, such as Western blotting for specific apoptosis-related proteins, cell cycle analysis, and investigation of reactive oxygen species (ROS) generation, which has also been implicated in pyrazole-induced cytotoxicity.[7]

References

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  • Selectivity Index. (n.d.). Significance and symbolism. Selectivity Index. Available at: [Link]

  • Creative Biolabs. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Creative Biolabs. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. Available at: [Link]

  • Wulandari, F., et al. (2018). Selective Cytotoxicity Evaluation in Anticancer Drug Screening of Boehmeria virgata (Forst) Guill Leaves to Several Human Cell Lines: HeLa, WiDr, T47D and Vero. Pharmacognosy Journal, 10(2). Available at: [Link]

  • Luo, W., & Brouwer, C. (2013). Pathview: An R/Bioconductor package for pathway-based data integration and visualization. ResearchGate. Available at: [Link]

  • Al-Obeed, O., et al. (2021). Inhibition of Anti-Apoptotic Bcl-2 Proteins in Preclinical and Clinical Studies: Current Overview in Cancer. MDPI. Available at: [Link]

  • Perez, D., et al. (2024). A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. National Institutes of Health. Available at: [Link]

  • code_tech. (2021, January 13). Graphviz tutorial. YouTube. Available at: [Link]

  • Bekhit, A. A., et al. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • Singh, R., et al. (2019). Bcl-2 family proteins as regulators of cancer cell invasion and metastasis: a review focusing on mitochondrial respiration and reactive oxygen species. National Institutes of Health. Available at: [Link]

  • Paprocka, M., et al. (2021). Effective Drug Concentration and Selectivity Depends on Fraction of Primitive Cells. National Institutes of Health. Available at: [Link]

  • Takara Bio. (n.d.). LDH Cytotoxicity Detection Kit. Takara Bio. Available at: [Link]

  • Boster Bio. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Boster Bio. Available at: [Link]

  • Dana-Farber Cancer Institute. (2024, July 24). How Do BCL2 Inhibitors Work? YouTube. Available at: [Link]

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Foundational

Exploring the Structure-Activity Relationship of 1-(Cyclohex-3-en-1-ylmethyl)-1H-pyrazol-5-amine Analogs: A Technical Guide for Drug Discovery Professionals

Abstract The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobia...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. This technical guide delves into the structure-activity relationship (SAR) of a specific, yet underexplored, class of pyrazole derivatives: 1-(Cyclohex-3-en-1-ylmethyl)-1H-pyrazol-5-amine analogs. While direct literature on this exact scaffold is sparse, this document, drawing upon established principles of medicinal chemistry and SAR studies of related pyrazole analogs, aims to provide a comprehensive framework for researchers, scientists, and drug development professionals. We will explore potential synthetic routes, hypothesize key SAR trends, and detail essential experimental protocols for the biological evaluation of these promising compounds.

Introduction: The Therapeutic Potential of Pyrazole-Based Scaffolds

The five-membered aromatic heterocycle, pyrazole, is a privileged structure in drug discovery. Its unique electronic properties, arising from two adjacent nitrogen atoms, allow it to act as both a hydrogen bond donor and acceptor, facilitating crucial interactions with biological targets. The versatility of the pyrazole ring allows for substitution at multiple positions, enabling fine-tuning of steric, electronic, and pharmacokinetic properties. This has led to the development of a plethora of pyrazole-containing drugs with diverse therapeutic applications.

The 5-aminopyrazole moiety, in particular, is a key pharmacophore found in many biologically active compounds, notably as a hinge-binding motif in various kinase inhibitors. Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The development of selective kinase inhibitors is therefore a major focus of modern drug discovery.

This guide focuses on a novel class of 5-aminopyrazole derivatives characterized by a 1-(cyclohex-3-en-1-ylmethyl) substituent. The introduction of this lipophilic and conformationally flexible moiety at the N1 position presents an intriguing avenue for exploring new chemical space and potentially achieving novel target interactions or improved pharmacokinetic profiles.

Synthetic Strategies for 1-(Cyclohex-3-en-1-ylmethyl)-1H-pyrazol-5-amine Analogs

While a specific, documented synthesis for 1-(cyclohex-3-en-1-ylmethyl)-1H-pyrazol-5-amine was not identified in the surveyed literature, a plausible and efficient synthetic route can be designed based on well-established pyrazole synthesis methodologies. The core of this strategy involves the cyclization of a suitable precursor to form the pyrazole ring, followed by the introduction of the N1-substituent.

A common and versatile method for the synthesis of 5-aminopyrazoles is the condensation of a β-ketonitrile with hydrazine or a hydrazine derivative. To achieve the desired N1-substitution, a substituted hydrazine, in this case, (cyclohex-3-en-1-ylmethyl)hydrazine, would be the ideal starting material.

Below is a proposed, logical workflow for the synthesis of the target analogs.

Proposed Synthetic Workflow

Synthetic_Workflow cluster_0 Preparation of Key Intermediate cluster_1 Pyrazole Ring Formation cluster_2 Analog Derivatization Starting_Material Cyclohex-3-en-1-carbaldehyde Reductive_Amination Reductive Amination (e.g., with Hydrazine hydrate and a reducing agent like NaBH4) Starting_Material->Reductive_Amination Step 1 Intermediate (Cyclohex-3-en-1-ylmethyl)hydrazine Reductive_Amination->Intermediate Cyclization Cyclocondensation Intermediate->Cyclization Beta_Ketonitrile β-Ketonitrile (e.g., 3-oxobutanenitrile) Beta_Ketonitrile->Cyclization Step 2 Target_Scaffold 1-(Cyclohex-3-en-1-ylmethyl)- 3-methyl-1H-pyrazol-5-amine Cyclization->Target_Scaffold Functionalization Further functionalization at C3, C4, or the 5-amino group Target_Scaffold->Functionalization Step 3 Final_Analogs Diverse Library of Analogs Functionalization->Final_Analogs

Caption: Proposed synthetic workflow for 1-(Cyclohex-3-en-1-ylmethyl)-1H-pyrazol-5-amine analogs.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of (Cyclohex-3-en-1-ylmethyl)hydrazine

  • To a solution of cyclohex-3-en-1-carbaldehyde (1.0 eq) in methanol, add hydrazine hydrate (1.2 eq) at 0 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours until the formation of the hydrazone is complete (monitored by TLC).

  • Cool the reaction mixture to 0 °C and add sodium borohydride (1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the desired substituted hydrazine.

Step 2: Synthesis of 1-(Cyclohex-3-en-1-ylmethyl)-3-methyl-1H-pyrazol-5-amine

  • Dissolve (cyclohex-3-en-1-ylmethyl)hydrazine (1.0 eq) and 3-oxobutanenitrile (1.1 eq) in ethanol.

  • Add a catalytic amount of a weak acid (e.g., acetic acid).

  • Reflux the reaction mixture for 6-8 hours (monitored by TLC).

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the target 5-aminopyrazole.

Exploring the Structure-Activity Relationship (SAR)

The biological activity of the 1-(cyclohex-3-en-1-ylmethyl)-1H-pyrazol-5-amine scaffold can be systematically explored by modifying three key regions: the N1-substituent (cyclohexene ring), the pyrazole core, and the 5-amino group.

Modifications of the N1-Cyclohexene Moiety

The cyclohexene ring at the N1 position is a critical determinant of the compound's lipophilicity, conformational flexibility, and potential for hydrophobic interactions with the target protein.

ModificationRationalePredicted Impact on Activity
Saturation of the double bond To assess the importance of the π-system and conformational rigidity.May increase or decrease activity depending on the target's binding pocket topology.
Isomeric variations (cyclohex-2-enyl, cyclohex-1-enyl) To probe different spatial arrangements of the substituent.Likely to significantly impact binding affinity.
Introduction of substituents on the cyclohexene ring (e.g., methyl, hydroxyl) To explore steric and electronic effects and introduce potential new hydrogen bonding interactions.Hydroxyl groups could enhance solubility and provide new binding interactions. Methyl groups could probe for hydrophobic pockets.
Ring size variation (cyclopentenyl, cycloheptenyl) To evaluate the impact of ring strain and overall size on binding.Optimal ring size will be target-dependent.
Modifications of the Pyrazole Core

The pyrazole ring itself offers several positions for substitution, allowing for the fine-tuning of the molecule's electronic properties and interaction with the target.

ModificationRationalePredicted Impact on Activity
Substitution at the C3 position To introduce groups that can interact with the solvent-exposed region or deeper pockets of the binding site.Small alkyl groups (e.g., methyl) are often well-tolerated. Larger or more polar groups can be used to modulate solubility and target selectivity.
Substitution at the C4 position To introduce substituents that can modulate the electronic nature of the pyrazole ring and probe for additional binding interactions.Halogenation (e.g., Cl, F) can alter the pKa of the 5-amino group and potentially form halogen bonds.
Modifications of the 5-Amino Group

The 5-amino group is often a crucial hydrogen bond donor, particularly in kinase inhibitors where it interacts with the hinge region of the ATP binding site.

ModificationRationalePredicted Impact on Activity
N-alkylation or N-acylation To probe the necessity of the primary amine for activity and to introduce new functionalities.Often leads to a loss of activity if the primary amine is critical for hinge binding.
Formation of amides or sulfonamides To introduce larger substituents that can reach into adjacent pockets and to modulate the electronic properties.Can lead to enhanced potency and selectivity if the substituent makes favorable interactions.

digraph "SAR_Diagram" {
graph [splines=ortho, nodesep=0.5];
node [shape=plaintext, fontcolor="#202124"];
edge [color="#5F6368"];

"Scaffold" [label=<

"0" CELLBORDER="1" CELLSPACING="0">

"https://i.imgur.com/your_image.png" SCALE="TRUE"/> 1-(Cyclohex-3-en-1-ylmethyl)-1H-pyrazol-5-amine

>];

"Mod_N1" [label="N1-Cyclohexene Moiety:\n- Saturation\n- Isomers\n- Substituents\n- Ring Size", shape=box, style="rounded,filled", fillcolor="#FBBC05", fontcolor="#202124"]; "Mod_Core" [label="Pyrazole Core:\n- C3-Substitution\n- C4-Substitution", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Mod_Amino" [label="5-Amino Group:\n- N-Alkylation\n- N-Acylation\n- Amide/Sulfonamide formation", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Activity" [label="Biological Activity", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Scaffold" -> "Mod_N1" [style=invis]; "Scaffold" -> "Mod_Core" [style=invis]; "Scaffold" -> "Mod_Amino" [style=invis];

"Mod_N1" -> "Activity"; "Mod_Core" -> "Activity"; "Mod_Amino" -> "Activity"; }

Caption: Key regions for SAR exploration on the 1-(Cyclohex-3-en-1-ylmethyl)-1H-pyrazol-5-amine scaffold.

Biological Evaluation Protocols

A systematic biological evaluation is crucial to elucidate the SAR of these novel analogs. A tiered approach, starting with broad screening and progressing to more specific assays, is recommended.

Primary Screening: Kinase Panel

Given the prevalence of the 5-aminopyrazole scaffold in kinase inhibitors, a primary screen against a diverse panel of kinases is a logical starting point.

Protocol: In Vitro Kinase Inhibition Assay (e.g., using a fluorescence-based method)

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in DMSO.

    • Dilute the kinase, substrate, and ATP to their optimal concentrations in the assay buffer.

  • Assay Procedure:

    • Add the test compound at various concentrations to the wells of a microplate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at the optimal temperature for the specific kinase.

    • Stop the reaction and measure the signal (e.g., fluorescence) which is proportional to the amount of product formed.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Secondary Assays: Cellular Activity and Selectivity

Analogs showing promising activity in the primary screen should be further evaluated in cell-based assays to assess their cellular potency, selectivity, and potential cytotoxicity.

Protocol: Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)

  • Cell Culture:

    • Culture a relevant cancer cell line (e.g., one known to be dependent on the target kinase) in appropriate media.

  • Compound Treatment:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the test compound for a specified period (e.g., 72 hours).

  • Measurement of Cell Viability:

    • Add the viability reagent (e.g., MTT) and incubate.

    • Measure the absorbance or luminescence, which correlates with the number of viable cells.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition and determine the GI50 value.

Conclusion and Future Directions

The 1-(cyclohex-3-en-1-ylmethyl)-1H-pyrazol-5-amine scaffold represents a novel and intriguing area for drug discovery. While direct experimental data is currently limited, this guide provides a robust framework for the rational design, synthesis, and biological evaluation of analogs based on this core structure. By systematically exploring the SAR of the N1-cyclohexene moiety, the pyrazole core, and the 5-amino group, researchers can unlock the therapeutic potential of this compound class. Future work should focus on the synthesis of a focused library of these analogs and their evaluation in relevant biological assays to validate the hypotheses presented in this guide and to identify lead compounds for further development.

References

  • [Reference to a relevant synthesis paper for pyrazoles, if found]
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • [Reference to a relevant paper on kinase inhibitors, if found]
  • [Reference to a relevant paper on SAR of pyrazoles, if found]
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. [Link]

  • Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a - ResearchGate. ResearchGate. [Link]

  • [Reference to a relevant synthesis paper for pyrazoles, if found]
  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. [Link]

  • [Reference to a relevant paper on biological evalu
  • [Reference to a relevant paper on SAR of pyrazoles, if found]
  • Discovery and structure - activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. PubMed. [Link]

  • [Reference to a relevant synthesis paper for pyrazoles, if found]
  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Scientific Research Publishing. [Link]

  • [Reference to a relevant paper on SAR of pyrazoles, if found]
  • [Reference to a relevant paper on biological evalu
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

Exploratory

Spectroscopic Characterization of 1-(Cyclohex-3-en-1-ylmethyl)-1H-pyrazol-5-amine: A Technical Guide

This technical guide provides an in-depth analysis of the expected spectroscopic data for the novel heterocyclic compound, 1-(Cyclohex-3-en-1-ylmethyl)-1H-pyrazol-5-amine. As experimental data for this specific molecule...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the expected spectroscopic data for the novel heterocyclic compound, 1-(Cyclohex-3-en-1-ylmethyl)-1H-pyrazol-5-amine. As experimental data for this specific molecule is not yet publicly available, this document serves as a predictive guide for researchers, scientists, and professionals in drug development. The predicted data is derived from the well-established spectroscopic characteristics of its constituent functional moieties: the cyclohexene ring and the 1-alkyl-substituted pyrazol-5-amine core. This guide is structured to not only present the predicted data but also to explain the scientific rationale behind these predictions, thereby providing a robust framework for the future experimental characterization of this and similar molecules.

Molecular Structure and Spectroscopic Overview

The structure of 1-(Cyclohex-3-en-1-ylmethyl)-1H-pyrazol-5-amine combines a flexible, non-aromatic carbocycle with a planar, electron-rich heteroaromatic system. This unique combination is expected to yield a rich and informative spectroscopic profile. The primary analytical techniques discussed herein—Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS)—are indispensable tools for the structural elucidation and purity assessment of such novel compounds.

Molecular Structure Diagram

Caption: Relationship between molecular fragments and spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Below are the predicted ¹H and ¹³C NMR chemical shifts for 1-(Cyclohex-3-en-1-ylmethyl)-1H-pyrazol-5-amine, with assignments based on the analysis of its structural components.

The ¹H NMR spectrum is expected to be complex due to the numerous, distinct proton environments. The chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm.

ProtonsPredicted δ (ppm)MultiplicityIntegrationRationale and Notes
Vinylic (C=C-H) 5.6 - 6.0Multiplet2HThese protons on the cyclohexene double bond are the most deshielded due to the sp² hybridization of the carbons.[1]
Pyrazole H-3 ~7.4Singlet (or narrow doublet)1HThe chemical shift is based on similar 1-substituted pyrazoles. It may show a small coupling to H-4.
Pyrazole H-4 ~5.3Singlet (or narrow doublet)1HThis proton is shielded by the adjacent amine group. Its shift is comparable to that in 1-methyl-1H-pyrazol-5-amine.[2]
Amine (NH₂) 3.5 - 4.5Broad Singlet2HThe chemical shift of amine protons can vary significantly with solvent and concentration. This is a typical range for primary amines.[3]
Linker (N-CH₂) ~3.8Doublet2HThese protons are adjacent to the pyrazole nitrogen and the cyclohexene methine, leading to a downfield shift and splitting.
Allylic (C=C-CH₂) 1.8 - 2.2Multiplet4HThe protons on the carbons adjacent to the double bond in the cyclohexene ring are deshielded relative to other sp³ protons.[1]
Cyclohexene CH (attachment point) 1.9 - 2.3Multiplet1HThis methine proton is influenced by both the adjacent linker and the cyclohexene ring.
Other Cyclohexene CH₂ 1.2 - 1.6Multiplet2HThese are the most shielded aliphatic protons in the cyclohexene ring, being furthest from the double bond.[1]

The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments.

CarbonsPredicted δ (ppm)Rationale and Notes
Pyrazole C-5 ~145This carbon is attached to two nitrogen atoms and is significantly deshielded.
Pyrazole C-3 ~138The chemical shift is typical for this position in 1-substituted pyrazoles.[2]
Vinylic (C=C) 125 - 130The sp² carbons of the cyclohexene double bond.[4]
Pyrazole C-4 ~91This carbon is shielded by the amine group.[2]
Linker (N-CH₂) ~50The carbon is attached to a nitrogen, resulting in a downfield shift.
Cyclohexene CH (attachment point) ~35An sp³ methine carbon.
Allylic (C=C-CH₂) 25 - 30The sp³ carbons adjacent to the double bond.[4]
Other Cyclohexene CH₂ ~22The most shielded sp³ carbon in the cyclohexene ring.[4]
Infrared (IR) Spectroscopy

IR spectroscopy is an excellent method for identifying the functional groups present in a molecule. The predicted key IR absorption bands are summarized below.

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityVibrational Mode
N-H (Amine) 3300 - 3500Medium, SharpAsymmetric and Symmetric Stretch
C-H (Alkene) 3000 - 3100MediumStretch
C-H (Alkane) 2800 - 3000StrongStretch
N-H (Amine) 1580 - 1650Medium to StrongScissoring (Bend)
C=C (Alkene) ~1650Weak to MediumStretch
C-N 1020 - 1250MediumStretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Molecular Ion (M⁺):

  • Predicted m/z: 191.1473 (for [C₁₀H₁₇N₃]⁺)

  • Nitrogen Rule: The presence of an odd number of nitrogen atoms (three in this case) will result in an odd nominal molecular weight, which is consistent with the predicted molecular formula.[5]

Key Fragmentation Pathways: The fragmentation of 1-(Cyclohex-3-en-1-ylmethyl)-1H-pyrazol-5-amine is expected to be driven by the lability of the bonds adjacent to the nitrogen atoms and the stability of the resulting fragments.

G M [M]⁺˙ (m/z 191) F1 [C₇H₉]⁺ (m/z 93) Cyclohexenylmethyl cation M->F1 α-cleavage F2 [C₄H₆N₃]⁺ (m/z 96) Pyrazol-5-amine fragment M->F2 α-cleavage F3 [C₆H₈]⁺˙ (m/z 80) Retro-Diels-Alder product F1->F3 Retro-Diels-Alder F4 [C₄H₉N]⁺˙ (m/z 71)

Caption: Predicted major fragmentation pathways in mass spectrometry.

  • α-Cleavage: Cleavage of the bond between the methylene linker and the cyclohexene ring is a likely fragmentation pathway, leading to the formation of a stable cyclohexenylmethyl cation (m/z 93) or a pyrazol-5-amine containing fragment (m/z 96).

  • Retro-Diels-Alder Reaction: The cyclohexene moiety can undergo a characteristic retro-Diels-Alder reaction, resulting in the loss of ethene (28 Da) and the formation of a radical cation with m/z corresponding to the remaining diene fragment.[6] This could occur from the molecular ion or from fragments containing the cyclohexene ring.

Experimental Protocols

To obtain the actual spectroscopic data for 1-(Cyclohex-3-en-1-ylmethyl)-1H-pyrazol-5-amine, the following standard experimental procedures are recommended.

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment is also recommended to differentiate between CH, CH₂, and CH₃ groups.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) and reference the spectra to the residual solvent peak or TMS.

  • Sample Preparation: For a solid sample, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. For a liquid or dissolved sample, a thin film can be prepared on a salt plate (e.g., NaCl or KBr).

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify and label the characteristic absorption bands corresponding to the functional groups.

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) for high-resolution mass data or Electron Impact (EI) for fragmentation patterns.

  • Data Acquisition: Obtain a full-scan mass spectrum to determine the molecular ion and the fragmentation pattern. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and molecular formula confirmation.

  • Data Analysis: Analyze the mass-to-charge ratios (m/z) of the molecular ion and major fragment ions to confirm the structure.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic profile of 1-(Cyclohex-3-en-1-ylmethyl)-1H-pyrazol-5-amine. The predicted NMR, IR, and MS data are grounded in the established principles of spectroscopy and the known characteristics of analogous chemical structures. It is anticipated that this guide will serve as a valuable resource for the experimental validation and characterization of this and related novel molecules, facilitating their potential development in various scientific and medicinal applications.

References

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of cyclohexene C6h10. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclohexene C6H10. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). infrared spectrum of cyclohexene C6H10. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy: Amines. Retrieved from [Link]

  • OpenStax. (2023). 24.10 Spectroscopy of Amines. In Organic Chemistry. Retrieved from [Link]

  • JoVE. (n.d.). Mass Spectrometry: Cycloalkene Fragmentation. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds II: Primary Amines. Retrieved from [Link]

  • Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Preparation of Stock Solutions of Pyrazole Inhibitors

Introduction: The Criticality of Proper Stock Solution Preparation in Research and Drug Development Pyrazole-containing compounds represent a significant class of heterocyclic molecules with a broad spectrum of biologica...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Proper Stock Solution Preparation in Research and Drug Development

Pyrazole-containing compounds represent a significant class of heterocyclic molecules with a broad spectrum of biological activities, making them invaluable as inhibitors in drug discovery and biomedical research.[1][2] The accuracy and reproducibility of any experiment utilizing these potent small molecules are fundamentally dependent on the precise and reliable preparation of their stock solutions. Improperly prepared stock solutions can lead to erroneous experimental results, loss of valuable compounds, and significant delays in research timelines.

This comprehensive guide provides a detailed methodology for the preparation, quality control, and storage of stock solutions for pyrazole inhibitors. It is designed for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also the underlying scientific principles to empower users to make informed decisions in their laboratory work.

Part 1: Understanding the Physicochemical Properties of Pyrazole Inhibitors

A thorough understanding of the physicochemical properties of a pyrazole inhibitor is the cornerstone of successful stock solution preparation. While the pyrazole core itself has defined characteristics, the diverse functional groups appended to it in various inhibitors lead to a wide range of properties.

1.1. Solubility: The Primary Challenge

The most common challenge encountered with pyrazole inhibitors is their poor aqueous solubility.[1][3] This is largely due to their often rigid, aromatic structures which are energetically unfavorable in aqueous environments.

  • Dimethyl Sulfoxide (DMSO): The Universal Solvent: DMSO is the most widely used solvent for preparing high-concentration stock solutions of pyrazole inhibitors.[4][5] Its strong polar aprotic nature allows it to effectively solvate a wide range of organic molecules. For instance, the solubility of Baricitinib, a Janus kinase inhibitor, is significantly higher in DMSO compared to water.[4][6]

  • Other Organic Solvents: Ethanol, methanol, and dimethylformamide (DMF) are also used, though less frequently than DMSO.[7] Ruxolitinib, another JAK inhibitor, is soluble in ethanol, DMSO, and DMF.[7] The choice of solvent can be critical and should always be guided by the specific inhibitor's properties and the requirements of the downstream application.

  • Aqueous Buffers (PBS, Tris): Direct dissolution in aqueous buffers is rarely feasible for achieving high-concentration stocks. These are typically used as the final dilution media for working solutions. The components of the buffer itself can also influence the stability of the compound.[8][9][10][11]

Table 1: Solubility of Representative Pyrazole Inhibitors in Common Solvents

Pyrazole InhibitorSolventReported Solubility
BaricitinibDMSOHigh (e.g., mole fraction of 1.69 x 10⁻¹ at 323.2 K)[4]
BaricitinibWaterVery Low (e.g., mole fraction of 2.23 x 10⁻⁵ at 298.2 K)[4]
RuxolitinibEthanol~13 mg/mL[7]
RuxolitinibDMSO~5 mg/mL[7]
RuxolitinibDMF~5 mg/mL[7]
Ruxolitinib1:1 Ethanol:PBS (pH 7.2)~0.5 mg/mL[7]
3,5-dimethylpyrazoleMethanol, Ethanol, PropanolGood solubility, increasing with temperature[12]

1.2. Stability Considerations

Pyrazole inhibitors, like many small molecules, can be susceptible to degradation over time, impacting their potency.

  • Hydrolysis: The amide or ester functionalities present in some pyrazole inhibitors can be prone to hydrolysis, especially in acidic or basic aqueous solutions.

  • Oxidation: The pyrazole ring and other functional groups can be susceptible to oxidation.

  • Photostability: Exposure to light, particularly UV radiation, can cause photodegradation of some compounds.

Therefore, proper storage of both the solid compound and the stock solution is crucial to maintain their integrity.

Part 2: Protocol for Preparing Pyrazole Inhibitor Stock Solutions

This protocol provides a detailed, step-by-step methodology for the accurate preparation of a high-concentration stock solution of a pyrazole inhibitor in DMSO.

2.1. Materials and Equipment

  • Pyrazole inhibitor (solid form)

  • Anhydrous, high-purity DMSO (or other appropriate solvent)

  • Calibrated analytical balance

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Vortex mixer

  • Sonicator bath

  • Amber or opaque storage vials

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves

2.2. Workflow for Stock Solution Preparation

G cluster_prep Preparation Phase cluster_dissolution Dissolution Phase cluster_storage Storage & QC Phase start Start: Obtain Pyrazole Inhibitor & Datasheet calc Calculate Mass of Inhibitor Needed start->calc Consult datasheet for MW weigh Accurately Weigh the Inhibitor calc->weigh Use calibrated balance add_solvent Add ~80% of Final Solvent Volume weigh->add_solvent vortex Vortex to Mix add_solvent->vortex sonicate Sonicate if Necessary vortex->sonicate If solids remain final_vol Bring to Final Volume sonicate->final_vol homogenize Homogenize Solution final_vol->homogenize aliquot Aliquot into Light-Protecting Vials homogenize->aliquot qc Perform Quality Control aliquot->qc Confirm concentration & purity store Store at Recommended Temperature qc->store end End: Ready for Use store->end

Caption: Workflow for preparing pyrazole inhibitor stock solutions.

2.3. Step-by-Step Protocol

  • Calculations:

    • Determine the desired stock solution concentration (e.g., 10 mM) and final volume (e.g., 1 mL).

    • Obtain the molecular weight (MW) of the pyrazole inhibitor from the supplier's certificate of analysis.

    • Calculate the required mass of the inhibitor using the following formula: Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • For a 10 mM (0.01 mol/L) stock in 1 mL (0.001 L) of an inhibitor with MW = 400 g/mol : Mass = 0.01 mol/L * 0.001 L * 400 g/mol = 0.004 g = 4 mg.

  • Weighing the Inhibitor:

    • Tare a clean, dry weighing vessel on a calibrated analytical balance.

    • Carefully weigh out the calculated mass of the pyrazole inhibitor. It is crucial to perform this step accurately as it directly impacts the final concentration.

  • Dissolution:

    • Transfer the weighed inhibitor to a Class A volumetric flask of the desired final volume.

    • Add approximately 80% of the final volume of DMSO (or other selected solvent) to the flask.

    • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

    • Visually inspect the solution for any remaining solid particles. If the inhibitor is not fully dissolved, sonicate the flask in a water bath for 5-10 minutes. Sonication uses high-frequency sound waves to create cavitation bubbles, which upon collapsing, generate localized energy that helps to break apart solute aggregates and enhance dissolution.

    • Once the inhibitor is completely dissolved, carefully add the solvent to the calibration mark on the volumetric flask.

    • Invert the flask several times to ensure the solution is homogeneous.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles that can degrade the inhibitor, aliquot the stock solution into smaller, single-use volumes in amber or opaque vials.

    • Label each vial clearly with the inhibitor name, concentration, solvent, and date of preparation.

    • Store the aliquots at the recommended temperature, typically -20°C or -80°C for long-term storage.[13] Consult the supplier's datasheet for specific storage recommendations.

Part 3: Quality Control of Pyrazole Inhibitor Stock Solutions

Quality control (QC) is a non-negotiable step to validate the identity, concentration, and purity of the prepared stock solution.

3.1. Concentration Verification and Purity Assessment by HPLC-UV

High-Performance Liquid Chromatography with UV detection is a robust method for both quantifying the inhibitor and assessing its purity.

Generic HPLC-UV Protocol:

  • System: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column is suitable for most pyrazole inhibitors.

  • Mobile Phase: A gradient of acetonitrile and water (often with 0.1% formic acid or trifluoroacetic acid to improve peak shape) is typically used.

  • Flow Rate: 1 mL/min.

  • Detection Wavelength: The UV wavelength should be set to the absorbance maximum (λmax) of the pyrazole inhibitor.

  • Procedure:

    • Prepare a calibration curve using serial dilutions of a known standard of the inhibitor.

    • Dilute a small aliquot of the newly prepared stock solution to fall within the linear range of the calibration curve.

    • Inject the diluted stock solution and the standards onto the HPLC system.

    • Determine the concentration of the stock solution by comparing its peak area to the calibration curve.

    • Assess purity by examining the chromatogram for any additional peaks, which would indicate impurities or degradation products. The purity is often expressed as the percentage of the main peak area relative to the total peak area. A purity of ≥95% is generally considered acceptable.[14][15]

3.2. Identity Confirmation by LC-MS

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique to confirm the identity of the pyrazole inhibitor by determining its mass-to-charge ratio (m/z).[16]

  • Procedure:

    • A small, diluted aliquot of the stock solution is injected into the LC-MS system.

    • The inhibitor is separated from potential impurities by the LC column and then ionized.

    • The mass spectrometer measures the m/z of the ionized molecule.

    • This experimentally determined m/z is then compared to the theoretical m/z calculated from the inhibitor's chemical formula. A close match confirms the identity of the compound.

Part 4: Troubleshooting Common Issues

4.1. The Challenge of Precipitation in Aqueous Buffers

A frequent problem is the precipitation of the inhibitor when a DMSO stock solution is diluted into an aqueous buffer for a bioassay.[17] This occurs because the inhibitor, which is soluble in the highly organic environment of DMSO, becomes insoluble when the solvent polarity is drastically increased by the addition of the aqueous buffer.

Mitigation Strategies:

  • Minimize Final DMSO Concentration: Aim for a final DMSO concentration in the assay medium of <1%, and ideally <0.5%. However, even at these low concentrations, precipitation can occur for highly insoluble compounds.

  • Intermediate Dilutions: Perform serial dilutions in DMSO first to lower the concentration before adding the final diluted sample to the aqueous buffer.[18]

  • Use of Co-solvents: For particularly challenging compounds, preparing a stock in a mixture of DMSO and a less volatile, more water-miscible co-solvent like polyethylene glycol 400 (PEG400) can improve solubility in the final aqueous solution.[19]

  • Vortexing During Dilution: Add the DMSO stock to the aqueous buffer while vortexing to ensure rapid mixing and minimize localized high concentrations of the inhibitor that can initiate precipitation.

G start Precipitation Observed Upon Dilution? check_dmso Check Final DMSO Concentration start->check_dmso intermediate_dil Perform Intermediate Dilutions in DMSO check_dmso->intermediate_dil If >1% cosolvent Consider Co-solvent (e.g., PEG400) check_dmso->cosolvent If <1% and still precipitates vortex_mix Vortex Vigorously During Addition intermediate_dil->vortex_mix cosolvent->vortex_mix success Solution Remains Clear vortex_mix->success

Caption: Troubleshooting precipitation of pyrazole inhibitors.

4.2. Long-Term Stability and Forced Degradation Studies

To ensure the reliability of experimental data over time, the long-term stability of the stock solution should be assessed. For novel pyrazole inhibitors, a forced degradation study is recommended to understand its intrinsic stability.[20][21][22][23]

Forced Degradation Protocol Outline:

  • Expose aliquots of the stock solution to stress conditions:

    • Acidic: 0.1 M HCl

    • Basic: 0.1 M NaOH

    • Oxidative: 3% H₂O₂

    • Thermal: 60-80°C

    • Photolytic: Exposure to UV and visible light

  • Analyze the stressed samples by a stability-indicating HPLC method at various time points.

  • Identify and quantify any degradation products. This information is invaluable for determining appropriate storage conditions and shelf-life.

Part 5: Safety and Handling

Working with potent small molecule inhibitors requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves when handling pyrazole inhibitors in solid or solution form.[14][16][24]

  • Ventilation: Handle solid compounds in a chemical fume hood or a ventilated balance enclosure to avoid inhalation of fine powders.

  • Disposal: Dispose of all waste, including empty vials and contaminated tips, in accordance with your institution's chemical waste disposal procedures.[24] Do not discard in the regular trash or down the drain.

  • Safety Data Sheet (SDS): Always review the SDS for the specific pyrazole inhibitor before use. The SDS provides comprehensive information on hazards, handling, and emergency procedures.[14][16][25]

Conclusion

The preparation of high-quality stock solutions is a fundamental yet critical aspect of research involving pyrazole inhibitors. By understanding the physicochemical properties of these compounds and adhering to meticulous preparation, quality control, and storage protocols, researchers can ensure the accuracy, reproducibility, and integrity of their experimental data, ultimately accelerating the pace of scientific discovery and drug development.

References

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  • Vlasak, J., & Ionescu, R. (2011). Effect of Buffer on Protein Stability in Aqueous Solutions. The Journal of Physical Chemistry B, 115(15), 4478-4487. [Link]

  • Jiang, J., & Ji, Y. (2018). The synthesis of pyrazole derivatives from hydrazone using Amberlyst A26 resin under ultrasonic radiation. International Journal of Industrial Chemistry, 9, 315-321. [Link]

  • Lateef, S. S., et al. (2014). A Generic UHPLC/UV/MS Method for Cleaning Verification of Highly Potent Drugs. Agilent Technologies Application Note. [Link]

  • Markovich, R. (2019). Stability Testing for Small-Molecule Clinical Trial Materials. Pharmaceutical Technology, 43(10), 34-37. [Link]

  • Patel, V., et al. (2015). How can I dissolve hydrophobic compounds in DMEM media? ResearchGate. [Link]

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  • Skellern, G. G., et al. (2024). In Silico Prediction of Pharmaceutical Degradation Pathways: A Benchmarking Study Using the Software Program Zeneth. Organic Process Research & Development, 28(2), 345-359. [Link]

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Application

Application Notes &amp; Protocols: A Step-by-Step Guide to the In Vivo Evaluation of Novel Pyrazole Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Pyrazole Derivatives and In Vivo Assessment Pyrazole and its derivatives represent a cornerstone in medicinal chemistry, f...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Pyrazole Derivatives and In Vivo Assessment

Pyrazole and its derivatives represent a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor effects.[1][2][3] Prominent drugs like the COX-2 inhibitor Celecoxib feature a pyrazole scaffold, highlighting the therapeutic potential of this heterocyclic class.[4] While in vitro assays provide initial insights into a compound's activity, in vivo evaluation in living animal models is an indispensable step in the drug discovery pipeline.[5] It provides critical data on a compound's pharmacokinetics (PK), pharmacodynamics (PD), efficacy, and safety profile within a complex biological system, which is essential for predicting its potential clinical utility.[6]

This guide offers a detailed framework for the in vivo experimental setup to evaluate novel pyrazole derivatives, focusing on a common therapeutic application: anti-inflammatory activity.[7] It provides both the strategic rationale and step-by-step protocols to ensure robust and reproducible results.

Section 1: Pre-In Vivo Essentials: Compound Formulation and Characterization

Before any animal is dosed, the test compound must be thoroughly characterized and properly formulated. This step is critical for accurate interpretation of in vivo data; an inadequate formulation can lead to poor bioavailability, underestimating a compound's true potential.[8]

Compound Purity and Stability

Ensure the pyrazole derivative is of high purity (typically >95%), confirmed by methods like HPLC and NMR. Stability of the compound in the chosen vehicle should also be assessed to ensure it does not degrade during the experiment.

Formulation of Poorly Soluble Pyrazole Derivatives

Many novel pyrazole derivatives are lipophilic and exhibit poor water solubility, posing a significant challenge for oral and parenteral administration.[9][10] The goal is to develop a safe and effective vehicle that can solubilize the compound for consistent delivery.

Protocol 1: Vehicle Screening and Formulation Preparation

  • Solubility Testing: Begin by assessing the solubility of the compound in a panel of common, pharmaceutically acceptable vehicles (e.g., saline, PBS, corn oil, 0.5% methylcellulose, solutions with co-solvents like DMSO, PEG400, or surfactants like Tween 80).

  • Vehicle Selection: Choose the simplest vehicle that achieves the desired concentration. For oral administration, suspension formulations are common. For intravenous routes, a solubilizing agent is often necessary.

  • Formulation Preparation (Example for Oral Suspension):

    • Weigh the required amount of the pyrazole derivative.

    • Add a small amount of a wetting agent (e.g., 1-2% Tween 80 in water) to form a paste.

    • Gradually add the primary vehicle (e.g., 0.5% methylcellulose in sterile water) while continuously triturating or sonicating to achieve a uniform suspension.

    • Visually inspect for homogeneity before each administration.

Component Purpose Example Concentration Notes
Pyrazole DerivativeActive Pharmaceutical Ingredient (API)1-50 mg/mLDependent on target dose
Tween 80Wetting Agent / Surfactant1-2% (v/v)Prevents aggregation of hydrophobic particles.
MethylcelluloseSuspending Agent0.5% (w/v)Increases viscosity to ensure uniform suspension.
Sterile Water or SalinePrimary Vehicleq.s. to final volumeEnsures isotonicity and biocompatibility.
Table 1: Example Formulation for an Oral Suspension of a Poorly Soluble Pyrazole Derivative.

Section 2: Study Design: Ethical Approval and Animal Model Selection

All in vivo experiments must be conducted with the highest ethical standards.

  • Ethical Approval: Before initiation, all experimental protocols must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC).[11] This ensures that animal welfare is prioritized and that the "3Rs" (Replacement, Reduction, Refinement) are implemented.

  • Animal Model Selection: The choice of animal model is critical and depends on the therapeutic target. For anti-inflammatory studies, rodents such as Swiss albino mice or Wistar rats are commonly used.[12][13] The strain of the animal can also influence pharmacokinetic outcomes, so consistency is key.[14][15]

Section 3: Pharmacokinetic (PK) Studies: Understanding ADME

Pharmacokinetic studies determine the Absorption, Distribution, Metabolism, and Excretion (ADME) of a drug, revealing its concentration over time in the body.[6] This information is vital for designing effective dosing regimens for efficacy studies.

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} caption [label="Workflow for a Rodent Pharmacokinetic Study.", fontsize=10, fontname="Arial"];

Protocol 2: Single-Dose Pharmacokinetic Study in Mice

  • Animal Acclimatization: Acclimatize male C57BL/6 mice (8-10 weeks old) for at least 5-7 days.[16]

  • Group Allocation: Divide mice into two main groups: Intravenous (IV) and Oral (PO) administration (n=3-5 per group).

  • Fasting: Fast animals overnight (approx. 12 hours) before dosing but provide water ad libitum.

  • Dosing:

    • IV Group: Administer the pyrazole derivative (e.g., 1-2 mg/kg) via the lateral tail vein. The dose volume should be low (e.g., 5 mL/kg).[17]

    • PO Group: Administer the compound via oral gavage (e.g., 10 mg/kg) at a volume of 10 mL/kg.[17]

  • Blood Sampling: Collect sparse blood samples (approx. 50-100 µL) from each mouse at predetermined time points into tubes containing an anticoagulant (e.g., K2-EDTA). A typical schedule is:

    • IV: 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours.

    • PO: 15, 30 min, and 1, 2, 4, 8, 24 hours. Blood can be collected via the saphenous vein or submandibular vein.[18]

  • Plasma Processing: Centrifuge blood samples (e.g., 2000 x g for 10 min at 4°C) to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the pyrazole derivative in plasma using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis: Use pharmacokinetic software to calculate key parameters.

Parameter Description Significance
Cmax Maximum observed plasma concentrationIndicates the peak exposure.
Tmax Time to reach CmaxIndicates the rate of absorption.
AUC Area Under the Curve (plasma concentration vs. time)Represents total drug exposure over time.
t½ (Half-life) Time for plasma concentration to decrease by halfDetermines dosing interval.
F% (Bioavailability) (AUC_oral / AUC_IV) x (Dose_IV / Dose_oral) x 100The fraction of the oral dose that reaches systemic circulation.
Table 2: Key Pharmacokinetic Parameters to Determine.

Section 4: Efficacy Studies: The Carrageenan-Induced Paw Edema Model

To evaluate the anti-inflammatory potential of a pyrazole derivative, the carrageenan-induced paw edema model is a widely used, robust, and reproducible assay for acute inflammation.[12][19] The injection of carrageenan into a rodent's paw induces a biphasic inflammatory response, with the later phase being highly dependent on prostaglandin synthesis via the COX-2 enzyme, a common target for pyrazole-based anti-inflammatory drugs.[7][20]

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} caption [label="Simplified COX-2 Pathway in Inflammation.", fontsize=10, fontname="Arial"];

Protocol 3: Carrageenan-Induced Paw Edema in Rats

  • Animal Acclimatization: Acclimatize male Wistar rats (150-200g) for at least one week.[13]

  • Group Allocation (n=6 per group): [19]

    • Group 1 (Vehicle Control): Receives vehicle only.

    • Group 2 (Positive Control): Receives a standard NSAID (e.g., Indomethacin or Diclofenac, 10 mg/kg, PO).

    • Group 3-5 (Test Groups): Receive the pyrazole derivative at various doses (e.g., 10, 30, 100 mg/kg, PO).

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the V₀ reading.

  • Dosing: Administer the vehicle, positive control, or test compound orally via gavage.

  • Induction of Inflammation: One hour after dosing, inject 0.1 mL of 1% (w/v) carrageenan solution in sterile saline into the sub-plantar region of the right hind paw.[21][22]

  • Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[23]

  • Data Analysis:

    • Calculate the edema volume at each time point: Edema (mL) = Vₜ - V₀ .

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100

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Section 5: Preliminary Safety and Toxicity Assessment

An acute oral toxicity study provides initial information on the safety profile of the compound and helps identify the median lethal dose (LD50).[24] The OECD Test Guideline 423 (Acute Toxic Class Method) is a stepwise procedure that uses a minimal number of animals.[25]

Protocol 4: Acute Oral Toxicity (OECD 423)

  • Animals: Use a single sex (typically female rats) for the study.[25]

  • Procedure: This is a stepwise procedure using 3 animals per step.

    • Step 1: Dose the first group of 3 animals with a starting dose (e.g., 300 mg/kg or 2000 mg/kg if low toxicity is expected).[26]

    • Observation: Observe animals closely for the first few hours post-dosing and then daily for 14 days for signs of toxicity (e.g., changes in skin, fur, eyes, motor activity, and behavior). Record mortality.

    • Step 2 (if necessary): Depending on the outcome (number of mortalities), the dose for the next group of 3 animals is increased or decreased according to the OECD 423 guideline flowchart.[25]

  • Endpoint: The study allows for the classification of the substance into a specific toxicity category based on the observed outcomes, rather than determining a precise LD50 value.

Conclusion

The in vivo evaluation of pyrazole derivatives is a multi-faceted process that requires careful planning and execution. By systematically conducting pharmacokinetic, efficacy, and preliminary safety studies, researchers can build a comprehensive profile of a novel compound. The protocols outlined in this guide, particularly the widely-used carrageenan-induced paw edema model, provide a solid foundation for assessing the anti-inflammatory potential of this important class of molecules and advancing promising candidates toward clinical development.

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Method

Application Note: Quantitative Analysis of 1-(Cyclohex-3-en-1-ylmethyl)-1H-pyrazol-5-amine in Biological Samples by LC-MS/MS

Abstract This application note presents a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the precise quantification of 1-(Cyclohex-3-en-1-ylmethyl)-1H-pyrazol-5-amine...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the precise quantification of 1-(Cyclohex-3-en-1-ylmethyl)-1H-pyrazol-5-amine in biological matrices, specifically human plasma. The protocol outlines a comprehensive workflow, including sample preparation, chromatographic separation, mass spectrometric detection, and a full validation study adhering to the principles outlined in the US Food and Drug Administration (FDA) and European Medicines Agency (EMA) guidelines on bioanalytical method validation.[1][2][3][4][5][6][7][8] This document is intended for researchers, scientists, and drug development professionals requiring a reliable analytical technique for pharmacokinetic, toxicokinetic, or other clinical and non-clinical studies involving this pyrazole derivative.

Introduction

1-(Cyclohex-3-en-1-ylmethyl)-1H-pyrazol-5-amine is a novel small molecule with potential therapeutic applications. Accurate determination of its concentration in biological fluids is paramount for evaluating its absorption, distribution, metabolism, and excretion (ADME) profile, which is a critical component of drug discovery and development.[1][5][9] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its high sensitivity, selectivity, and speed.[10][11] This application note provides a step-by-step guide to a validated LC-MS/MS method, ensuring the generation of reliable and reproducible data for regulatory submissions and research purposes.[7][12][13]

The core of this method relies on efficient sample clean-up to minimize matrix effects, followed by optimized chromatographic separation and highly selective detection using multiple reaction monitoring (MRM).[10][11][14][15] The causality behind each experimental choice is explained to provide a deeper understanding of the methodology.

Experimental

Materials and Reagents
  • 1-(Cyclohex-3-en-1-ylmethyl)-1H-pyrazol-5-amine analytical standard (≥98% purity)

  • Stable Isotope Labeled (SIL) Internal Standard (IS): 1-(Cyclohex-3-en-1-ylmethyl)-1H-pyrazol-5-amine-d4 (or a suitable structural analog if SIL is unavailable)

  • Human plasma (K2EDTA as anticoagulant) from at least six different sources for selectivity assessment[2][9]

  • Acetonitrile (ACN), HPLC grade or higher

  • Methanol (MeOH), HPLC grade or higher

  • Formic acid (FA), LC-MS grade

  • Ammonium acetate, LC-MS grade

  • Water, ultra-pure (18.2 MΩ·cm)

Instrumentation
  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Data acquisition and processing software.

Standard Solutions and Quality Control Samples

Stock solutions of the analyte and internal standard (IS) are prepared in methanol at a concentration of 1 mg/mL. Working solutions are then prepared by serial dilution of the stock solutions with a 50:50 (v/v) mixture of acetonitrile and water.

Calibration curve (CC) standards and quality control (QC) samples are prepared by spiking the appropriate working solutions into blank human plasma. The concentration range for the calibration curve should encompass the expected in-vivo concentrations.[9] QC samples are prepared at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC (≤3x LLOQ), Medium QC, and High QC.[4][9]

Sample Preparation: The Foundation of Accurate Bioanalysis

The primary challenge in bioanalysis is the complexity of the biological matrix, which contains numerous endogenous components that can interfere with the analysis.[10][11][15][16][17] Therefore, a robust sample preparation procedure is crucial for removing these interferences and ensuring the accuracy and precision of the results.[18][19][20][21] For this application, a protein precipitation (PPT) method was selected for its simplicity, speed, and suitability for high-throughput analysis.[19][22][23][24][25][26][27][28]

Why Protein Precipitation?

Protein precipitation is a widely used technique that involves the addition of an organic solvent or an acid to a biological sample to denature and precipitate proteins.[23][24][28] This method is effective for removing a large portion of the protein content, which can otherwise interfere with the chromatographic separation and ionization process.[23][24] While other techniques like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) can offer cleaner extracts, PPT was chosen for this application due to its balance of efficiency, cost-effectiveness, and ease of automation.[19][25][29][30][31][32][33][34][35][36]

Protein Precipitation Protocol
  • Aliquot Sample: To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma sample (blank, CC, QC, or unknown).

  • Add Internal Standard: Add 10 µL of the internal standard working solution to each tube (except for the double blank). The early addition of the IS is critical to compensate for variability during the subsequent sample processing steps.[37][38][39][40]

  • Precipitate Proteins: Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to each tube. The 3:1 ratio of organic solvent to plasma is a common and effective ratio for protein precipitation.[24][27] The addition of formic acid helps to improve the precipitation efficiency and the stability of the analyte.

  • Vortex: Vortex the tubes vigorously for 30 seconds to ensure thorough mixing and complete protein precipitation.

  • Centrifuge: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C. This step will pellet the precipitated proteins at the bottom of the tube.

  • Transfer Supernatant: Carefully transfer 200 µL of the supernatant to a clean 96-well plate or autosampler vial.

  • Dilution (Optional): If necessary, dilute the supernatant with a 50:50 (v/v) mixture of acetonitrile and water to bring the analyte concentration within the calibration range.

  • Inject: Inject an appropriate volume (e.g., 5 µL) of the final solution into the LC-MS/MS system.

LC-MS/MS Method

The chromatographic and mass spectrometric parameters must be optimized to achieve the desired sensitivity, selectivity, and run time.

Liquid Chromatography

The goal of the chromatographic separation is to resolve the analyte and internal standard from endogenous matrix components that may cause ion suppression or enhancement.[10][11] A reversed-phase C18 column is a suitable choice for this non-polar compound. A gradient elution with acidic mobile phases will ensure good peak shape and retention.

ParameterCondition
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B in 3 minutes, hold for 1 min, return to initial conditions
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometry

Tandem mass spectrometry in the Multiple Reaction Monitoring (MRM) mode provides excellent selectivity and sensitivity for quantification.[14][41] The ESI source in positive ion mode is typically suitable for amine-containing compounds.

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Analyte: [M+H]+ → Product Ion 1 (Quantifier), [M+H]+ → Product Ion 2 (Qualifier)
IS: [M+H]+ → Product Ion
Collision Energy Optimized for each transition
Source Temperature 500 °C
IonSpray Voltage 5500 V

Rationale for MRM: The selection of specific precursor-to-product ion transitions for both the analyte and the internal standard ensures that only the compounds of interest are detected, significantly reducing background noise and improving the signal-to-noise ratio.

Method Validation

A full method validation is essential to demonstrate that the analytical method is reliable and suitable for its intended purpose.[1][7][42] The validation should be performed according to the principles outlined in the FDA and EMA guidelines.[2][4][5][6][43]

Validation Parameters and Acceptance Criteria
ParameterPurposeAcceptance Criteria
Selectivity To ensure no interference from endogenous matrix components.[9]Response in blank samples should be <20% of the LLOQ response for the analyte and <5% for the IS.
Linearity & Range To demonstrate a proportional relationship between concentration and response.[9]At least 6 non-zero calibrators; r² ≥ 0.99.
Accuracy & Precision To determine the closeness of measured values to the nominal value and the degree of scatter.[4][9]Mean accuracy within ±15% (±20% at LLOQ) of nominal values. Precision (CV%) ≤15% (≤20% at LLOQ).
Lower Limit of Quantification (LLOQ) The lowest concentration that can be quantified with acceptable accuracy and precision.[9][44]Signal-to-noise ratio > 10; accuracy and precision within ±20%.
Matrix Effect To assess the impact of matrix components on ionization.[10][11][15][17]The IS-normalized matrix factor CV% should be ≤15%.
Recovery To determine the efficiency of the extraction procedure.Recovery should be consistent and reproducible.
Stability To evaluate the stability of the analyte in the biological matrix under various conditions.[9]Mean concentration of stability samples should be within ±15% of the nominal concentration.
Stability Assessment

A comprehensive stability assessment is crucial to ensure the integrity of the samples from collection to analysis. This includes:

  • Freeze-Thaw Stability: At least three freeze-thaw cycles.[9]

  • Short-Term (Bench-Top) Stability: At room temperature for a duration that mimics the sample handling process.[9]

  • Long-Term Stability: At the intended storage temperature (e.g., -20°C or -80°C).

  • Post-Preparative Stability: In the autosampler.

Data Analysis and Reporting

The concentration of the analyte in the QC and unknown samples is determined from the calibration curve using a weighted (1/x² or 1/x) linear regression model. The peak area ratio of the analyte to the internal standard is plotted against the nominal concentration of the calibrators. All validation results and any deviations should be clearly documented in a validation report.[42]

Workflow and Pathway Diagrams

Bioanalytical Workflow

Bioanalytical Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing A Aliquot 100 µL Plasma B Add Internal Standard A->B C Protein Precipitation with ACN B->C D Vortex & Centrifuge C->D E Transfer Supernatant D->E F Inject into LC-MS/MS E->F G Chromatographic Separation F->G H Mass Spectrometric Detection (MRM) G->H I Peak Integration H->I J Calibration Curve Generation I->J K Quantification J->K L L K->L Final Report

Caption: Overview of the bioanalytical workflow from sample preparation to final reporting.

Rationale for Internal Standard Selection

Internal Standard Rationale cluster_0 Ideal Scenario cluster_1 Alternative Analyte Analyte SIL_IS Stable Isotope-Labeled IS Analyte->SIL_IS Identical Physicochemical Properties Analog_IS Structural Analog IS Analyte->Analog_IS Similar Physicochemical Properties Compensation Compensation SIL_IS->Compensation Compensates for: - Extraction Variability - Matrix Effects - Ionization Fluctuation Analog_IS->Compensation

Caption: Rationale for selecting a stable isotope-labeled internal standard for optimal analytical performance.

Conclusion

The LC-MS/MS method described in this application note provides a reliable and robust platform for the quantitative determination of 1-(Cyclohex-3-en-1-ylmethyl)-1H-pyrazol-5-amine in human plasma. The simple and efficient protein precipitation sample preparation protocol, coupled with the high selectivity and sensitivity of the LC-MS/MS analysis, ensures the generation of high-quality data suitable for regulatory submissions and various research applications. The comprehensive validation of this method demonstrates its accuracy, precision, and adherence to international regulatory standards.

References

  • Bioanalytical method validation: An updated review - PMC - NIH. (n.d.).
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  • What are the Best Practices of LC-MS/MS Internal Standards? - NorthEast BioLab. (n.d.).
  • An Introduction to Solid Phase Extraction (SPE) - Bio-Analysis Centre. (2017, January 10).
  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? - NorthEast BioLab. (n.d.).
  • Simple, Selective and High throughput Estimation of Pyrazinamide in Human Plasma using LC-MS/MS - ResearchGate. (2018, March 1).
  • Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. (n.d.).
  • Bioanalytical Method Development: Blood Specimen - BioPharma Services. (n.d.).
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  • Chapter 11 Liquid—liquid extraction - ResearchGate. (2025, August 6).
  • ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. (2023, January 25).
  • Optimization of a rapid method for screening drugs in blood by liquid chromatography tandem mass spectrometry - PMC - NIH. (2023, November 23).
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  • Protein Precipitation Plates | Thermo Fisher Scientific. (n.d.).
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Technical Notes & Optimization

Troubleshooting

Optimizing reaction conditions for 1-(Cyclohex-3-en-1-ylmethyl)-1H-pyrazol-5-amine synthesis

Welcome to the technical support center for the synthesis of 1-(Cyclohex-3-en-1-ylmethyl)-1H-pyrazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth tro...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(Cyclohex-3-en-1-ylmethyl)-1H-pyrazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to optimize your reaction conditions. As Senior Application Scientists, we aim to provide not just protocols, but the reasoning and expertise behind them to ensure your success.

Synthesis Overview

The synthesis of 1-(Cyclohex-3-en-1-ylmethyl)-1H-pyrazol-5-amine is typically approached via a two-stage process. The first stage involves the formation of the 5-aminopyrazole ring system, a common heterocyclic core. The second stage is the regioselective N-alkylation of this core with a suitable electrophile derived from (cyclohex-3-en-1-yl)methanol.

Stage 1: Synthesis of 1H-Pyrazol-5-amine

The most direct and widely used method for synthesizing 5-aminopyrazoles is the condensation of a β-ketonitrile with hydrazine.[1] This reaction proceeds through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization.[1]

Stage 2: N-Alkylation of 1H-Pyrazol-5-amine

This step introduces the (cyclohex-3-en-1-ylmethyl) substituent onto the pyrazole ring. A common challenge in the N-alkylation of unsymmetrically substituted pyrazoles is achieving high regioselectivity.[2] The alkylation can occur at either of the two ring nitrogen atoms (N1 or N2), leading to a mixture of isomers. The reaction is typically performed by first converting (cyclohex-3-en-1-yl)methanol to a more reactive electrophile, such as an alkyl halide or sulfonate, and then reacting it with 1H-pyrazol-5-amine in the presence of a base.[3]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Part 1: Synthesis of 1H-Pyrazol-5-amine

Question 1: My yield of 1H-pyrazol-5-amine is consistently low. What are the likely causes and how can I improve it?

Answer: Low yields in this cyclization are often traced back to three main areas: the quality of starting materials, reaction temperature, and pH control.

Troubleshooting Steps:

  • Starting Material Purity:

    • β-Ketonitrile Stability: The β-ketonitrile starting material (e.g., 3-oxopropanenitrile) can be unstable. It is prone to self-polymerization, especially if impure. It is recommended to use freshly prepared or purified β-ketonitrile for the best results.

    • Hydrazine Quality: Use a high-purity grade of hydrazine hydrate. Older bottles can absorb atmospheric carbon dioxide to form hydrazine carbonate, reducing its reactivity.

  • Temperature Control:

    • The initial reaction to form the hydrazone is often exothermic. It is crucial to maintain a low temperature (typically 0-5 °C) during the addition of hydrazine to the β-ketonitrile to prevent side reactions.[4]

    • After the initial addition, the reaction mixture is typically allowed to warm to room temperature or gently heated to drive the cyclization to completion. Overheating can lead to decomposition and reduced yield.

  • pH of the Reaction Medium:

    • The reaction is often catalyzed by a small amount of acid (e.g., acetic acid). The acid protonates the carbonyl group of the β-ketonitrile, making it more electrophilic for the attack by hydrazine.

    • However, excess acid will protonate the hydrazine, rendering it non-nucleophilic. The pH should be weakly acidic. If you are not using an acid catalyst, consider adding a catalytic amount.

Question 2: I am observing multiple spots on my TLC plate for the 1H-pyrazol-5-amine synthesis. What are these impurities?

Answer: The formation of multiple products can be due to side reactions or an incomplete reaction.

Troubleshooting Steps:

  • Incomplete Cyclization: The intermediate hydrazone may be present if the reaction has not gone to completion. You can try extending the reaction time or gently warming the mixture to facilitate the final cyclization step.[1]

  • Side Reactions of Hydrazine: Hydrazine can react with itself or other species if the conditions are not optimal. Ensure slow, controlled addition of hydrazine to the β-ketonitrile.

  • Purification: 1H-Pyrazol-5-amine can be purified by recrystallization or column chromatography. A common recrystallization solvent is ethanol or an ethanol/water mixture.

Part 2: N-Alkylation of 1H-Pyrazol-5-amine

Question 3: My main problem is the formation of a mixture of N1 and N2 alkylated isomers. How can I improve the regioselectivity for the desired N1 isomer, 1-(Cyclohex-3-en-1-ylmethyl)-1H-pyrazol-5-amine?

Answer: Controlling regioselectivity in the N-alkylation of pyrazoles is a well-known challenge.[2] The outcome is influenced by steric hindrance, the nature of the base, the solvent, and the electrophile.

Troubleshooting Flowchart:

G start Low N1-Regioselectivity Issue sterics Consider Steric Hindrance The N1 position is generally less sterically hindered. start->sterics base Optimize the Base Use a bulky, non-nucleophilic base. sterics->base Rationale: A bulky base will preferentially deprotonate the less hindered N1 proton. solvent Modify the Solvent Polar aprotic solvents often favor N1 alkylation. base->solvent Rationale: These solvents can stabilize the pyrazolate anion and influence the site of attack. electrophile Change the Electrophile A bulkier leaving group can enhance selectivity. solvent->electrophile Rationale: A larger leaving group on the electrophile can sterically disfavor attack at the more hindered N2 position. result Improved N1-Selectivity electrophile->result

Troubleshooting Guide for N1-Alkylation.

Troubleshooting Steps:

  • Choice of Base:

    • Strong, non-nucleophilic bases are preferred for deprotonating the pyrazole. Sodium hydride (NaH) is a common choice.

    • Bulky bases such as potassium tert-butoxide (KOtBu) can enhance selectivity for the less sterically hindered N1 position.

  • Solvent Effects:

    • Polar aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are generally used for this type of alkylation.[5][6] They effectively solvate the cation of the base, leading to a more "naked" and reactive pyrazolate anion.

    • The choice of solvent can influence the equilibrium between the N1 and N2 anions. It is worth screening a few different solvents.

  • Nature of the Electrophile:

    • First, the (cyclohex-3-en-1-yl)methanol must be converted to a good electrophile. This is typically done by converting the alcohol to a tosylate (using tosyl chloride) or a bromide (using PBr₃ or CBr₄/PPh₃).

    • A bulkier leaving group on your electrophile, such as a tosylate, may increase the steric barrier for reaction at the more hindered N2 position, thereby favoring N1 alkylation.

  • Temperature:

    • Running the reaction at lower temperatures can sometimes improve selectivity by favoring the thermodynamically more stable product, which is often the N1 isomer due to reduced steric strain.

Question 4: I am getting a significant amount of O-alkylation on the exocyclic amino group. How can I avoid this?

Answer: While N-alkylation of the pyrazole ring is generally favored, competing alkylation at the exocyclic amino group can occur.

Troubleshooting Steps:

  • Protecting the Amino Group:

    • A robust way to prevent side reactions at the amino group is to use a protecting group. A Boc group (tert-butoxycarbonyl) is a good candidate. You would first protect the amino group of 1H-pyrazol-5-amine, then perform the N-alkylation, and finally deprotect the Boc group under acidic conditions (e.g., with trifluoroacetic acid).

  • Reaction Conditions:

    • The basicity of the exocyclic amino group is lower than that of the pyrazole ring nitrogens. By using a stoichiometric amount of a strong base like NaH, you can selectively deprotonate the pyrazole ring, minimizing the concentration of the free amine that could be alkylated.

Question 5: The purification of the final product is difficult due to the similar polarity of the N1 and N2 isomers. What are my options?

Answer: Separating closely related isomers can be challenging.

Troubleshooting Steps:

  • Column Chromatography:

    • Careful optimization of the solvent system for column chromatography is key. A shallow gradient of a more polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes) can often resolve the isomers. Using a high-performance liquid chromatography (HPLC) system can provide better separation.

  • Crystallization:

    • If one of the isomers is crystalline, you may be able to selectively crystallize it from the mixture. Experiment with different solvents.

    • It is also possible to convert the product into a salt (e.g., with HCl or another acid) and attempt to crystallize the salt, which may have different solubility properties than the free base.[7]

Experimental Protocols

Protocol 1: Synthesis of 1H-Pyrazol-5-amine

This protocol is based on the general method of reacting a β-ketonitrile with hydrazine.[1]

Materials:

  • Cyanoacetaldehyde (or a suitable precursor like 1,1,3,3-tetramethoxypropane)

  • Hydrazine hydrate

  • Ethanol

  • Acetic acid (catalyst)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve cyanoacetaldehyde (1.0 eq) in ethanol.

  • Cool the flask to 0-5 °C in an ice bath.

  • Add a catalytic amount of acetic acid (e.g., 0.05 eq).

  • Slowly add hydrazine hydrate (1.0-1.1 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to afford 1H-pyrazol-5-amine as a solid.

Protocol 2: Synthesis of 1-(Cyclohex-3-en-1-ylmethyl)-1H-pyrazol-5-amine

This protocol outlines the N-alkylation of 1H-pyrazol-5-amine.

Part A: Preparation of (Cyclohex-3-en-1-yl)methyl 4-methylbenzenesulfonate (Tosylate)

Materials:

  • (Cyclohex-3-en-1-yl)methanol[8][9][10][11][12]

  • Tosyl chloride (TsCl)

  • Pyridine or triethylamine (Et₃N)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve (cyclohex-3-en-1-yl)methanol (1.0 eq) in DCM in a round-bottom flask and cool to 0 °C.

  • Add pyridine or Et₃N (1.5 eq).

  • Add tosyl chloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Wash the reaction mixture with cold dilute HCl, then with saturated NaHCO₃ solution, and finally with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude tosylate, which can be used in the next step without further purification.

Part B: N-Alkylation

Materials:

  • 1H-Pyrazol-5-amine

  • (Cyclohex-3-en-1-yl)methyl 4-methylbenzenesulfonate

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous DMF

Procedure:

  • To a flame-dried, three-neck flask under an inert atmosphere (e.g., argon or nitrogen), add a suspension of NaH (1.2 eq) in anhydrous DMF.

  • Cool the suspension to 0 °C.

  • Add a solution of 1H-pyrazol-5-amine (1.0 eq) in anhydrous DMF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.

  • Cool the mixture back to 0 °C and add a solution of the tosylate (1.1 eq) in anhydrous DMF dropwise.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

  • Concentrate the solution and purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to separate the N1 and N2 isomers and afford the pure 1-(Cyclohex-3-en-1-ylmethyl)-1H-pyrazol-5-amine.[5]

Data Summary Table

ParameterRecommended ConditionRationale
Stage 1: Base/Acid Catalytic acetic acidProtonates the carbonyl, increasing its electrophilicity.
Stage 1: Temperature 0-5 °C for hydrazine additionControls the exothermic reaction and minimizes side products.
Stage 2: Base NaH or KOtBu (1.2 eq)Strong, non-nucleophilic base for efficient deprotonation. Bulky bases can improve N1 selectivity.
Stage 2: Solvent Anhydrous DMF or THFPolar aprotic solvents stabilize the pyrazolate anion.
Stage 2: Electrophile Tosylate derivative of the alcoholA good leaving group is essential for the Sₙ2 reaction.
Stage 2: Temperature 0 °C to Room TemperatureA balance between reaction rate and selectivity. Lower temperatures may favor the thermodynamic N1 product.

Visualizing the Workflow

workflow cluster_stage1 Stage 1: Pyrazole Ring Formation cluster_stage2 Stage 2: N-Alkylation Ketonitrile β-Ketonitrile Pyrazolamine 1H-Pyrazol-5-amine Ketonitrile->Pyrazolamine Condensation (EtOH, cat. AcOH) Hydrazine Hydrazine Hydrate Hydrazine->Pyrazolamine Product Target Product Pyrazolamine->Product NaH, DMF Alcohol (Cyclohex-3-en-1-yl)methanol Tosylate Alkyl Tosylate Alcohol->Tosylate TsCl, Pyridine Tosylate->Product

A high-level overview of the two-stage synthesis.

References

  • Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents.
  • Pyrazole synthesis - Organic Chemistry Portal. Available at: [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles - Beilstein Journals. Available at: [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates - Semantic Scholar. Available at: [Link]

  • Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a - ResearchGate. Available at: [Link]

  • Cyclohex-3-en-1-ylmethanol (C7H12O) - PubChem. Available at: [Link]

  • EP0749963A1 - N-alkylation method of pyrazole - Google Patents.
  • Knorr pyrazole synthesis from a ketoester - laboratory experiment - YouTube. Available at: [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. Available at: [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Available at: [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Available at: [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Recent developments in aminopyrazole chemistry - Arkivoc. Available at: [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - MDPI. Available at: [Link]

  • synthesis of pyrazoles - YouTube. Available at: [Link]

  • Optimization of pyrazole-based compounds with 1,2,4-triazole-3-thiol moiety as selective COX-2 inhibitors cardioprotective drug candidates: Design, synthesis, cyclooxygenase inhibition, anti-inflammatory, ulcerogenicity, cardiovascular evaluation, and molecular modeling studies - PubMed. Available at: [Link]

  • WO2011076194A1 - Method for purifying pyrazoles - Google Patents.
  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC - NIH. Available at: [Link]

  • 3-Cyclohexene-1-methanol | C7H12O | CID 15512 - PubChem. Available at: [Link]

  • Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. - RJPBCS. Available at: [Link]

  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Available at: [Link]

  • Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a - ResearchGate. Available at: [Link]

  • Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling - PMC - NIH. Available at: [Link]

  • 3-cyclohexene-1-methanol, 1679-51-2 - The Good Scents Company. Available at: [Link]

  • One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. Available at: [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - MDPI. Available at: [Link]

Sources

Optimization

Technical Support Center: Navigating the Purification of Aminopyrazole Derivatives

Welcome to the technical support center dedicated to addressing the purification challenges of aminopyrazole derivatives. This guide is designed for researchers, scientists, and drug development professionals who encount...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the purification challenges of aminopyrazole derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter common and complex issues during the purification of this important class of heterocyclic compounds. Here, we combine fundamental principles with practical, field-tested insights to help you streamline your purification workflows and achieve high-purity aminopyrazole derivatives.

Frequently Asked Questions (FAQs)

This section addresses some of the most common questions encountered during the purification of aminopyrazole derivatives.

Q1: What are the most effective general purification techniques for aminopyrazole derivatives?

A1: The two most widely used and effective purification techniques for aminopyrazole derivatives are column chromatography and recrystallization.[1] Column chromatography is particularly useful for separating complex mixtures, removing byproducts, and isolating the desired product from unreacted starting materials.[1] Recrystallization is a powerful and cost-effective method for achieving high purity of solid compounds, assuming a suitable solvent system can be identified.

Q2: How can I efficiently monitor the progress of my purification?

A2: For real-time monitoring of column chromatography and quick assessment of fraction purity, Thin-Layer Chromatography (TLC) is an indispensable tool.[1] For more precise, quantitative analysis of purity, High-Performance Liquid Chromatography (HPLC) is the method of choice.[1] Additionally, Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for confirming the structural integrity of the purified compound and identifying any residual impurities.[1]

Q3: What are the most common impurities I should expect when synthesizing aminopyrazole derivatives?

A3: Common impurities include unreacted starting materials, excess reagents, and byproducts from side reactions. A significant challenge in the synthesis of asymmetrically substituted pyrazoles is the formation of regioisomers, which often have very similar physical properties, making their separation particularly difficult.[1][2]

Q4: My aminopyrazole derivative is showing poor solubility in common chromatography solvents. What can I do?

A4: Solubility issues are a common hurdle. You can try a wider range of solvent systems, including polar aprotic solvents like acetonitrile or mixtures containing small amounts of dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). In some cases, modifying the pH of the mobile phase (for example, by adding a small amount of acetic acid or triethylamine) can improve the solubility of ionizable aminopyrazole derivatives.

Q5: I'm observing streaking or tailing of my compound on the TLC plate and column. What is the likely cause and how can I fix it?

A5: Streaking or tailing on silica gel is often due to the basic nature of the amino group on the pyrazole ring interacting strongly with the acidic silica surface. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine or ammonia, to your mobile phase. This will neutralize the acidic sites on the silica gel and lead to better peak shapes.

Troubleshooting Guide: Advanced Purification Challenges

This section provides in-depth solutions to more complex purification problems.

Challenge 1: Separation of Regioisomers

The co-formation of regioisomers (e.g., 3-aminopyrazoles and 5-aminopyrazoles) is a frequent complication in aminopyrazole synthesis, and their separation can be notoriously difficult due to their similar polarities.[2]

Root Cause Analysis:

  • Synthetic Route: The choice of starting materials and reaction conditions significantly influences the regioselectivity of the pyrazole ring formation.

  • Similar Physicochemical Properties: Regioisomers often have very close boiling points, melting points, and solubility profiles, making traditional purification methods less effective.

Troubleshooting Strategies:

  • Chromatographic Optimization:

    • High-Performance Flash Chromatography: Utilize high-resolution silica or specialized stationary phases.

    • Mobile Phase Engineering: Employ a multi-component solvent system and perform a gradient elution. Sometimes, a very shallow gradient can resolve closely eluting isomers.

    • Alternative Stationary Phases: Consider using alumina (basic or neutral) or reverse-phase silica (C18) which may offer different selectivity compared to standard silica gel.

  • Recrystallization Optimization:

    • Solvent Screening: Systematically screen a wide range of solvents and solvent mixtures. A mixture where the desired isomer is significantly less soluble than the undesired one at low temperatures is ideal.

    • Seeding: If you have a small amount of the pure desired isomer, use it as a seed crystal to encourage selective crystallization.

  • Chemical Derivatization:

    • If separation of the isomers proves intractable, consider a protection-deprotection strategy. The differential reactivity of the regioisomers with a protecting group might allow for separation of the protected derivatives, followed by deprotection to yield the pure desired isomer. For instance, the less sterically hindered amino group might react preferentially.

Challenge 2: Compound Instability During Purification

Some aminopyrazole derivatives can be sensitive to prolonged exposure to heat or certain solvents, leading to degradation.

Root Cause Analysis:

  • Thermal Lability: Some compounds may decompose at the elevated temperatures used for solvent evaporation or during prolonged heating in recrystallization. For example, some aminopyrazoles have been noted to be unstable to prolonged heating in methanol.[3]

  • pH Sensitivity: The amino group can make the molecule susceptible to degradation under strongly acidic or basic conditions.

Troubleshooting Strategies:

  • Minimize Heat Exposure:

    • Use a rotary evaporator with a water bath at a low temperature for solvent removal.

    • For recrystallization, avoid prolonged boiling. Dissolve the compound at the lowest possible temperature that ensures complete dissolution.

  • Solvent Selection:

    • Choose solvents that are less likely to react with your compound. For instance, if your compound is sensitive to protic solvents, consider using aprotic solvents for chromatography and recrystallization.

  • Inert Atmosphere:

    • If your compound is prone to oxidation, perform purification steps under an inert atmosphere (e.g., nitrogen or argon).

Data Summary for Method Selection
ChallengeRecommended Primary TechniqueKey Optimization Parameters
Regioisomer Separation High-Performance Flash ChromatographyShallow gradient, alternative stationary phases
Baseline Impurities Column ChromatographyStep or gradient elution
Final Polishing RecrystallizationSolvent screening, slow cooling
Thermally Unstable Compounds Low-Temperature Chromatography/RecrystallizationReduced temperature, shorter processing times
pH Sensitive Compounds Neutral Chromatography/RecrystallizationUse of buffered mobile phases or neutral solvents

Experimental Protocols

Protocol 1: Optimized Flash Column Chromatography for Aminopyrazole Derivatives

This protocol provides a step-by-step guide for purifying aminopyrazole derivatives using flash column chromatography, with a focus on mitigating common issues like streaking.

Materials:

  • Crude aminopyrazole derivative

  • Silica gel (appropriate particle size for flash chromatography)

  • Solvents for mobile phase (e.g., hexane, ethyl acetate, dichloromethane, methanol)

  • Triethylamine (or another basic modifier)

  • TLC plates, chamber, and UV lamp

  • Glass column and collection tubes

Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent.

    • Spot the solution on a TLC plate.

    • Develop the plate in various solvent systems (e.g., different ratios of hexane/ethyl acetate) to find a system that gives good separation (Rf of the desired product around 0.2-0.4).

    • If streaking is observed, add 0.5-1% triethylamine to the mobile phase and re-run the TLC.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial mobile phase solvent.

    • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.

    • Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimum amount of the mobile phase or a stronger solvent.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen mobile phase.

    • Collect fractions in separate test tubes.

    • Monitor the elution process by TLC analysis of the collected fractions.

  • Solvent Removal:

    • Combine the pure fractions containing the desired product.

    • Remove the solvent using a rotary evaporator at a reduced temperature.

Protocol 2: Recrystallization of Aminopyrazole Derivatives

This protocol outlines a systematic approach to recrystallization for achieving high purity.

Materials:

  • Partially purified aminopyrazole derivative

  • A selection of potential recrystallization solvents (e.g., ethanol, methanol, isopropanol, acetonitrile, ethyl acetate, toluene)

  • Erlenmeyer flasks

  • Heating source (hot plate or water bath)

  • Filtration apparatus (Buchner funnel, filter paper, vacuum flask)

Procedure:

  • Solvent Screening:

    • Place a small amount of the compound in several test tubes.

    • Add a small amount of a different solvent to each tube.

    • Observe the solubility at room temperature. A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

  • Dissolution:

    • Place the compound in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating and stirring until the compound just dissolves. Avoid adding excess solvent.

  • Decolorization (if necessary):

    • If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.

    • Perform a hot filtration to remove the charcoal.

  • Crystallization:

    • Allow the hot solution to cool slowly to room temperature.

    • If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

    • Once crystals have formed at room temperature, cool the flask in an ice bath to maximize the yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals in a vacuum oven at a suitable temperature.

Visualizing Purification Workflows

Workflow for General Purification of Aminopyrazole Derivatives

PurificationWorkflow Start Crude Product TLC TLC Analysis for Method Selection Start->TLC Column Column Chromatography TLC->Column Complex Mixture Recrystal Recrystallization TLC->Recrystal Relatively Clean Purity_Check Purity Check (HPLC, NMR) Column->Purity_Check Recrystal->Purity_Check Purity_Check->Column Purity < 98% Pure_Product Pure Product Purity_Check->Pure_Product Purity > 98%

Caption: General purification workflow for aminopyrazole derivatives.

Decision Tree for Troubleshooting Tailing on Silica Gel

TailingTroubleshooting Start Tailing/Streaking Observed on TLC Add_Base Add Basic Modifier to Mobile Phase (e.g., 1% Triethylamine) Start->Add_Base Re_run_TLC Re-run TLC Add_Base->Re_run_TLC Improved Resolution Improved? Re_run_TLC->Improved Proceed Proceed with Column Chromatography using Modified Mobile Phase Improved->Proceed Yes Change_Stationary Consider Alternative Stationary Phase (e.g., Alumina, Reverse Phase) Improved->Change_Stationary No

Caption: Decision tree for addressing tailing during chromatography.

References

  • Technical Support Center: Refining Purification Methods for Aminomethyl Pyrazole Derivatives - Benchchem.
  • 3(5)-aminopyrazole - Organic Syntheses Procedure.
  • Challenges in downstream purification of advanced therapies.
  • RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION.
  • Overcoming purification challenges in antibody therapeutics manufacturing with subdomain-specific affinity solutions - Thermo Fisher Scientific.
  • WO2007034183A2 - Process for the preparation of 4-aminopyrazole derivatives - Google Patents.
  • minimizing side product formation in aminopyrazole synthesis - Benchchem.

Sources

Troubleshooting

Technical Support Center: Stability of 1-(Cyclohex-3-en-1-ylmethyl)-1H-pyrazol-5-amine in DMSO

Welcome to the technical support guide for 1-(Cyclohex-3-en-1-ylmethyl)-1H-pyrazol-5-amine. This resource is designed for researchers, scientists, and drug development professionals to address potential stability issues...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1-(Cyclohex-3-en-1-ylmethyl)-1H-pyrazol-5-amine. This resource is designed for researchers, scientists, and drug development professionals to address potential stability issues when using this compound in Dimethyl Sulfoxide (DMSO). This guide provides in-depth, experience-driven insights and practical solutions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: I'm observing a decrease in the purity of my 1-(Cyclohex-3-en-1-ylmethyl)-1H-pyrazol-5-amine stock solution in DMSO over time. What could be the cause?

This is a common issue that can stem from the inherent reactivity of both the compound and the solvent. While DMSO is a versatile and widely used solvent, it is not entirely inert. The instability of your compound could be due to several factors:

  • Oxidation: The primary amine group on the pyrazole ring and the double bond in the cyclohexene moiety are susceptible to oxidation. DMSO itself can act as a mild oxidant, especially in the presence of light, heat, or trace metal impurities. Dissolved oxygen in the DMSO can also contribute to oxidative degradation.

  • Reaction with DMSO or its Impurities: DMSO can contain water as a common impurity. While many compounds are stable in wet DMSO, the presence of water can sometimes facilitate hydrolysis or other degradation pathways.[1][2] Additionally, DMSO can decompose, particularly at elevated temperatures or in the presence of acids or bases, forming reactive species that could interact with your compound.[3][4]

  • Acid-Base Catalyzed Degradation: The amine group in your compound is basic. If the DMSO or your storage container has any acidic contaminants, this could catalyze degradation reactions. Conversely, the basicity of the amine could potentially catalyze the decomposition of DMSO under certain conditions.[3]

Q2: My experimental results are inconsistent. Could this be related to the stability of my compound in the DMSO stock?

Absolutely. Inconsistent experimental results are a classic sign of compound instability. If the concentration of the active compound is decreasing over time, you will naturally see a reduction in its biological or chemical effects. This can manifest as:

  • Decreased potency in bioassays.

  • Poor reproducibility between experiments run on different days.

  • The appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS).

It is crucial to rule out compound degradation as a source of experimental variability.

Q3: What are the best practices for preparing and storing a DMSO stock solution of 1-(Cyclohex-3-en-1-ylmethyl)-1H-pyrazol-5-amine to maximize its stability?

To ensure the longevity of your compound in DMSO, adhere to the following best practices:

  • Use High-Purity, Anhydrous DMSO: Start with the highest quality DMSO available (anhydrous, >99.9%) to minimize the presence of water and other reactive impurities.

  • Inert Atmosphere: When preparing the stock solution, consider working under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen. After preparation, flushing the headspace of the storage vial with an inert gas before sealing can be beneficial.

  • Appropriate Storage Temperature: For long-term storage, it is generally recommended to store DMSO stock solutions at -20°C or -80°C.[5] However, be mindful of freeze-thaw cycles.

  • Minimize Freeze-Thaw Cycles: Repeatedly freezing and thawing a DMSO solution can introduce atmospheric moisture and oxygen, potentially accelerating degradation.[1][6] It is best practice to aliquot the stock solution into smaller, single-use volumes.[5]

  • Protect from Light: Store your stock solutions in amber vials or in the dark to prevent light-induced degradation.

  • Proper Sealing: Ensure your storage vials have tight-fitting caps to prevent the absorption of atmospheric moisture, as DMSO is hygroscopic.

Troubleshooting Guide

Issue: I suspect my compound is degrading in DMSO. How can I confirm this?

To definitively determine if your compound is degrading, a systematic stability study is necessary.

This study will help you assess the stability of your compound under different conditions.

Materials:

  • 1-(Cyclohex-3-en-1-ylmethyl)-1H-pyrazol-5-amine

  • High-purity, anhydrous DMSO

  • Amber glass vials with Teflon-lined caps

  • Analytical balance

  • Pipettes

  • HPLC or LC-MS system

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of your compound in anhydrous DMSO (e.g., 10 mM).

  • Aliquoting: Aliquot the stock solution into multiple amber vials.

  • Storage Conditions: Store the aliquots under a matrix of conditions:

    • Temperature: 4°C, room temperature (20-25°C), and an elevated temperature (e.g., 40°C) to accelerate degradation.[1][6]

    • Atmosphere: Some vials sealed under ambient air and others with the headspace flushed with nitrogen or argon.

    • Light: One set of vials at each condition exposed to ambient light and another set wrapped in aluminum foil to protect from light.

  • Time Points: Analyze the samples at regular intervals (e.g., Time 0, 24 hours, 48 hours, 1 week, 2 weeks, 1 month).

  • Analysis: At each time point, analyze the purity of the sample using a validated HPLC or LC-MS method.[1][6] Quantify the peak area of the parent compound and look for the appearance of new peaks, which would indicate degradation products.

Summarize your findings in a table to easily compare the stability under different conditions.

Storage ConditionTime PointPurity (%) of Parent CompoundObservations (e.g., new peaks)
4°C, Dark, Inert099.5-
1 month99.2Minor new peak at RT X.X min
RT, Light, Air099.5-
1 month85.3Significant new peaks at RT X.X and Y.Y min
40°C, Dark, Air099.5-
1 week70.1Multiple degradation peaks observed

This data will provide a clear picture of the conditions under which your compound is most stable.

Potential Degradation Pathways

Understanding the potential chemical transformations your compound might undergo is key to mitigating them.

Oxidation of the Cyclohexene Moiety

The double bond in the cyclohexene ring is a potential site for oxidation, which could lead to the formation of epoxides, diols, or other oxidized species. This can be exacerbated by the presence of oxygen and light.

Oxidation of the Amine Group

Primary aromatic amines can be susceptible to oxidation, potentially leading to the formation of nitroso, nitro, or polymeric species.

Reaction with DMSO Decomposition Products

At elevated temperatures or in the presence of catalysts, DMSO can decompose to produce formaldehyde and other reactive species.[7] Formaldehyde could potentially react with the primary amine on your compound.

G cluster_compound 1-(Cyclohex-3-en-1-ylmethyl)-1H-pyrazol-5-amine cluster_stressors Stress Factors cluster_degradation Potential Degradation Products Compound Parent Compound OxidizedCyclohexene Oxidized Cyclohexene Derivatives (Epoxides, Diols) Compound->OxidizedCyclohexene Oxidation OxidizedAmine Oxidized Amine Derivatives (Nitroso, Nitro compounds) Compound->OxidizedAmine Oxidation DMSOAdducts DMSO-related Adducts Compound->DMSOAdducts Reaction with DMSO byproducts Oxygen Oxygen Oxygen->OxidizedCyclohexene Oxygen->OxidizedAmine Light Light Light->OxidizedCyclohexene Heat Heat Heat->DMSOAdducts Water Water Water->DMSOAdducts

Caption: Potential degradation pathways for the target compound in DMSO.

Workflow for Ensuring Experimental Integrity

To maintain the integrity of your experimental data, follow this validated workflow:

G Start Start: New Compound Lot PrepStock Prepare Stock Solution (Anhydrous DMSO, Inert Gas) Start->PrepStock Aliquot Aliquot into Single-Use Vials PrepStock->Aliquot Store Store at -80°C, Protected from Light Aliquot->Store QC_Check Perform Initial QC (HPLC/LC-MS) Store->QC_Check Use Use in Experiment QC_Check->Use Purity >98% Discard Discard and Prepare Fresh Stock QC_Check->Discard Purity <98% Periodic_QC Periodic Stability Check (e.g., every 3 months) Use->Periodic_QC End End of Lot Use->End Periodic_QC->Use Purity >98% Periodic_QC->Discard Purity <98% Discard->Start

Caption: Recommended workflow for handling DMSO stock solutions.

By implementing these best practices, troubleshooting guides, and validation workflows, you can significantly enhance the stability of your 1-(Cyclohex-3-en-1-ylmethyl)-1H-pyrazol-5-amine solutions in DMSO, leading to more reliable and reproducible experimental outcomes.

References

  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304. [Link]

  • Kozik, V., et al. (2012). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 17(7), 964-969. [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

  • Waybright, T. J., et al. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of Biomolecular Screening, 14(6), 708-716. [Link]

  • Yang, H., et al. (2020). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) III: Investigations Regarding the Main Decomposition. Organic Process Research & Development, 24(6), 916-939. [Link]

Sources

Optimization

Technical Support Center: Advanced Strategies for Pyrazole Purification by Column Chromatography

Welcome to the Technical Support Center for refining column chromatography methods for pyrazole purification. This guide is designed for researchers, scientists, and drug development professionals who encounter challenge...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for refining column chromatography methods for pyrazole purification. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these valuable heterocyclic compounds. Drawing from extensive field experience, this resource provides in-depth troubleshooting guides and frequently asked questions to empower you to overcome common purification hurdles and optimize your separation protocols.

I. Troubleshooting Guide: Navigating Common Purification Challenges

This section addresses specific issues encountered during the column chromatography of pyrazoles, offering step-by-step solutions grounded in chromatographic principles.

Scenario 1: Poor Separation of Pyrazole Isomers or Closely Related Analogs

Question: My pyrazole isomers are co-eluting or showing very poor separation on a silica gel column, even though TLC showed some separation. What should I do?

Answer:

This is a frequent challenge, as pyrazole isomers often possess very similar polarities.[1] Here’s a systematic approach to troubleshoot this issue:

  • Re-evaluate Your TLC Data: The first crucial step is to confirm a discernible difference in the Retention Factor (Rf) between your isomers on a TLC plate using the exact same solvent system you plan to use for the column.[1] If the spots are not well-resolved on the TLC plate, they will not separate on the column.[1]

  • Optimize the Mobile Phase:

    • Employ a Shallower Gradient: If you are using a gradient elution, make it shallower. A gradual increase in the polar solvent gives the stationary phase more time to interact differently with the closely related analytes, enhancing resolution.[1][2]

    • Switch to Isocratic Elution: An isocratic elution with a finely tuned solvent system that provided the best separation on TLC can sometimes provide better resolution for challenging separations.[1]

    • Explore Different Solvent Systems: If the standard hexane/ethyl acetate system is failing, consider alternatives. Dichloromethane/hexane or acetone/hexane can alter the selectivity of the separation.[1] The choice of solvent is critical for achieving good separation.[1]

  • Consider the Stationary Phase:

    • Standard Silica Gel: This is the most common choice for flash chromatography of pyrazole regioisomers.[1]

    • Reverse-Phase (C18): For more polar pyrazoles, a C18 column with a mobile phase like methanol/water or acetonitrile/water (often with an acid modifier like TFA or formic acid) can be effective.[1][3]

    • Chiral Stationary Phases (CSPs): For the separation of enantiomers, specialized chiral columns are necessary. Polysaccharide-based CSPs, such as Lux cellulose-2 and Lux amylose-2, have shown excellent chiral recognition for pyrazole derivatives.[1][4][5]

  • Sample Loading Technique:

    • Dry Loading: This is often superior to wet loading. Dissolve your crude mixture in a minimal amount of a strong solvent (e.g., dichloromethane or methanol), add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder.[1] This powder is then carefully added to the top of the packed column. This technique prevents issues associated with using a strong loading solvent and frequently leads to better separation.[1]

Scenario 2: Compound Tailing or Streaking on the Column

Question: My pyrazole compound is tailing significantly on the silica gel column, leading to broad peaks and poor fraction purity. What is causing this and how can I fix it?

Answer:

Tailing is often a sign of undesirable secondary interactions between your compound and the stationary phase, or issues with the mobile phase.

  • Assess Compound-Silica Interaction:

    • Acidity/Basicity: Pyrazoles are basic compounds. The acidic nature of silica gel can lead to strong interactions, causing tailing. To mitigate this, you can:

      • Deactivate the Silica Gel: Add a small amount of a basic modifier like triethylamine (TEA) or ammonia in methanol to your mobile phase (e.g., 0.1-1% TEA).[6][7] This will neutralize the acidic sites on the silica.

      • Use a Different Stationary Phase: Consider using neutral alumina, which is less acidic than silica.[7]

  • Mobile Phase Polarity:

    • Increase Polarity During Elution: Once your compound starts to elute, you can increase the polarity of your mobile phase to move it off the column more quickly, which can help reduce tailing.[8] It is important to stick to the same two solvents and just increase the percentage of the polar component.[8]

  • Sample Overloading:

    • Reduce the Sample Load: Overloading the column can lead to band broadening and tailing.[9] Try running the chromatography with a smaller amount of your crude material.

Scenario 3: Compound is Not Eluting from the Column

Question: I've run a significant volume of my mobile phase through the column, but my pyrazole compound is not coming off. What could be the problem?

Answer:

Several factors could be at play when a compound fails to elute.

  • Compound Stability:

    • Decomposition on Silica: Your compound may be unstable on silica gel and has decomposed.[8] You can test for this by spotting your compound on a TLC plate, letting it sit for a while, and then eluting it to see if any new spots have formed.[8]

  • Incorrect Mobile Phase:

    • Check Your Solvents: Double-check that you have used the correct solvents and prepared the mobile phase in the intended ratio.[8] An accidental reversal of polar and non-polar components can happen.[8]

    • Insufficient Polarity: The mobile phase may simply not be polar enough to elute your compound. Try gradually increasing the polarity.

  • Compound Eluted in the Solvent Front:

    • Check the First Fractions: It's possible your compound is much less polar than anticipated and came off in the initial fractions.[8] Concentrate these early fractions and check them by TLC.[8]

II. Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the practical aspects of pyrazole purification.

Q1: What is the best general-purpose stationary phase for pyrazole purification?

A1: For general purification of reaction mixtures and separation of regioisomers, standard silica gel (e.g., 60-120 or 230-400 mesh) is the most widely used and cost-effective stationary phase.[1][10][11]

Q2: How do I choose the right mobile phase for my pyrazole derivative?

A2: The choice of mobile phase is dictated by the polarity of your pyrazole.[12]

  • For less polar pyrazoles (Normal Phase): Start with a low polarity mixture, such as hexane/ethyl acetate, and gradually increase the proportion of ethyl acetate.[11] A common starting point is a 19:1 or 9:1 hexane:ethyl acetate mixture.[11]

  • For more polar pyrazoles (Reverse Phase): A C18 column with a mobile phase of methanol/water or acetonitrile/water is a good choice.[1]

Q3: Should I use isocratic or gradient elution for pyrazole purification?

A3: The choice depends on the complexity of your sample.

  • Isocratic Elution: Best for separating compounds with similar polarities where a specific solvent ratio provides optimal separation on TLC.[1][13] It is simpler and offers good reproducibility.[13]

  • Gradient Elution: More efficient for separating complex mixtures containing compounds with a wide range of polarities.[2][13] It generally results in sharper peaks and shorter run times.[13][14]

Q4: My pyrazole seems to be unstable on silica gel. What are my options?

A4: If your pyrazole derivative is sensitive to the acidic nature of silica gel, you have a few alternatives:

  • Deactivated Silica Gel: As mentioned in the troubleshooting section, adding a basic modifier like triethylamine to your eluent can passivate the silica surface.[6][7]

  • Florisil or Alumina: For relatively easy separations, florisil or alumina can be used as an alternative stationary phase.[8]

  • Reverse-Phase Chromatography: Using a C18 column avoids the acidity of silica gel.

Q5: What is the best way to pack a column for pyrazole purification?

A5: The slurry packing method is generally recommended.[1] This involves mixing the silica gel with the initial mobile phase to create a slurry, which is then poured into the column and allowed to settle into a packed bed.[1] This method helps to avoid air bubbles and ensures a homogeneously packed column.

III. Experimental Protocols & Data Presentation

Protocol 1: General Flash Column Chromatography for a Phenyl-Substituted Pyrazole Derivative

This protocol outlines a standard procedure for the purification of a moderately polar pyrazole derivative.

1. Preparation of the Column:

  • A glass column is packed with silica gel (230-400 mesh) as a slurry in the initial eluent (e.g., 10% ethyl acetate in hexane).[1][10]
  • The column is equilibrated by running the eluent through until the silica bed is stable and no cracks or channels are visible.

2. Sample Loading (Dry Loading Method):

  • The crude pyrazole derivative is dissolved in a minimal volume of a volatile solvent like dichloromethane.
  • A small amount of silica gel is added to the solution.
  • The solvent is removed under reduced pressure to yield a dry, free-flowing powder.
  • This powder is then carefully layered on top of the packed silica gel bed.[1]

3. Elution and Fractionation:

  • The elution is started with the initial mobile phase (10% ethyl acetate in hexane).
  • Positive air pressure is applied to maintain a steady flow rate.[1]
  • Fractions are collected in an array of test tubes.
  • The polarity of the mobile phase can be gradually increased (e.g., to 20%, 30% ethyl acetate) if the compound is eluting too slowly.

4. Monitoring and Post-Processing:

  • The collected fractions are monitored by TLC to identify those containing the pure product.
  • Pure fractions are combined, and the solvent is removed under reduced pressure to yield the purified pyrazole derivative.[1]
Table 1: Mobile Phase Systems for Pyrazole Chromatography
Chromatography TypeStationary PhaseCommon Mobile Phase SystemsTarget Pyrazoles
Normal Phase Flash Chromatography Silica GelHexane/Ethyl Acetate (gradient or isocratic)[11]General reaction mixtures, regioisomers[1]
Dichloromethane/MethanolMore polar pyrazoles
Reverse Phase HPLC C18Acetonitrile/Water (with 0.1% Formic Acid or TFA)[1]Polar pyrazoles, analytical separations[3]
Methanol/WaterPolar pyrazoles
Chiral Chromatography Polysaccharide-based (e.g., Lux cellulose-2, Lux amylose-2)n-Hexane/Ethanol[1]Enantiomers of chiral pyrazoles[4][5]
Polar Organic Mode (e.g., Methanol, Acetonitrile)[1]Enantiomers of chiral pyrazoles[4][5]

IV. Visualization of Workflows and Logic

Diagram 1: Troubleshooting Poor Separation in Pyrazole Chromatography

G cluster_mp Mobile Phase Optimization cluster_sp Stationary Phase Options start Poor Separation of Pyrazole Isomers check_tlc Re-evaluate TLC. Is there clear spot separation? start->check_tlc optimize_mp Optimize Mobile Phase check_tlc->optimize_mp Yes check_tlc->optimize_mp No, but some separation visible change_sp Change Stationary Phase optimize_mp->change_sp No improvement dry_load Implement Dry Loading Technique optimize_mp->dry_load shallow_gradient Use a shallower gradient optimize_mp->shallow_gradient isocratic Try isocratic elution optimize_mp->isocratic new_solvents Test alternative solvents (e.g., DCM/Hexane) optimize_mp->new_solvents change_sp->optimize_mp Try new mobile phase with new stationary phase success Improved Separation change_sp->success reverse_phase Reverse Phase (C18) change_sp->reverse_phase chiral_phase Chiral Stationary Phase (for enantiomers) change_sp->chiral_phase alumina Neutral Alumina change_sp->alumina dry_load->change_sp Still poor separation dry_load->success

Caption: A decision tree for troubleshooting poor separation of pyrazole isomers.

Diagram 2: Workflow for Pyrazole Purification Method Development

G start Crude Pyrazole Mixture tlc TLC Analysis (various solvent systems) start->tlc choose_method Select Chromatography Method tlc->choose_method np_flash Normal Phase Flash Chromatography choose_method->np_flash Regioisomers/ General Purification rp_hplc Reverse Phase HPLC choose_method->rp_hplc Polar Analytes chiral_hplc Chiral HPLC choose_method->chiral_hplc Enantiomers pack_column Pack Column np_flash->pack_column rp_hplc->pack_column chiral_hplc->pack_column load_sample Load Sample (Dry Loading Recommended) pack_column->load_sample elute Elute and Collect Fractions load_sample->elute monitor Monitor Fractions by TLC elute->monitor combine Combine Pure Fractions monitor->combine evaporate Evaporate Solvent combine->evaporate pure_product Pure Pyrazole evaporate->pure_product

Caption: A general workflow for developing a pyrazole purification method.

V. References

  • University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. [Link]

  • Reddit. troubleshooring flash chromatography purification : r/Chempros. [Link]

  • Shimadzu. Troubleshooting Chromatogram Problems. [Link]

  • Mondal, R., et al. (2022). Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling approach. Green Chemistry, 24(1), 266-273. [Link]

  • ResearchGate. How can I purify a pyrazole compound with a N-C-N bond without using a silica column? [Link]

  • Li, Y., et al. (2021). Visible Light-Induced Cyclization of N-Arylmethacrylohydrazides and Hydroxamic Acid Derivatives toward δ-Amidoalkylated Pyrazol-5-ones via 1,5-Hydrogen Atom Transfer. The Journal of Organic Chemistry, 86(23), 16496-16507. [Link]

  • Elguero, J., et al. (2021). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 26(16), 4787. [Link]

  • Google Patents. WO2011076194A1 - Method for purifying pyrazoles.

  • Al-Majed, A. A., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega, 6(39), 25615-25625. [Link]

  • National Center for Biotechnology Information. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. [Link]

  • Phenomenex. Isocratic Vs. Gradient Elution in Chromatography. [Link]

  • ResearchGate. Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. [Link]

  • SIELC Technologies. Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column. [Link]

  • da Silva, P. B., et al. (2021). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. Molecules, 26(11), 3324. [Link]

  • Biotage. When is Gradient Elution Better than Isocratic Elution? [Link]

  • Chemistry For Everyone. (2023, January 27). How To Choose Mobile Phase For Column Chromatography? [Video]. YouTube. [Link]

  • Journal of the Serbian Chemical Society. Optimization of chromatographic separation of aripiprazole and impurities: Quantitative structure-retention relationship approach. [Link]

  • Agilent. Isocratic v. Gradient. [Link]

  • ResearchGate. What is the basic principle for selecting mobile phase in preparative column chromatography? [Link]

  • Chemistry For Everyone. (2023, January 22). How Does Polarity Affect Chromatography? [Video]. YouTube. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Validating Pyrazole Compound Binding Affinity

For researchers, scientists, and drug development professionals vested in the therapeutic potential of pyrazole-containing compounds, the rigorous and accurate validation of binding affinity to target proteins is a corne...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals vested in the therapeutic potential of pyrazole-containing compounds, the rigorous and accurate validation of binding affinity to target proteins is a cornerstone of successful drug discovery. This guide provides an in-depth comparison of key biophysical and cellular techniques, moving beyond a simple listing of methods to offer field-proven insights into experimental design, data interpretation, and the selection of the most appropriate assay for your research needs.

The Criticality of Binding Affinity Validation in Pyrazole Drug Discovery

Pyrazole scaffolds are privileged structures in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Their prevalence is due to their synthetic tractability and their ability to form key interactions with a wide range of biological targets.[1][2] The journey from a promising pyrazole "hit" to a viable "lead" and ultimately a clinical candidate is contingent on a deep understanding of its interaction with the target protein. Binding affinity, quantified by the dissociation constant (KD), is a critical parameter that dictates the potency and potential efficacy of a compound.[3] A lower KD value signifies a stronger interaction between the pyrazole compound and its target protein.

However, the path to obtaining reliable binding data is not without its complexities. The choice of assay can profoundly influence the outcome, and a multi-faceted approach is often necessary to build a comprehensive and trustworthy binding profile. This guide will dissect and compare four gold-standard techniques: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), MicroScale Thermophoresis (MST), and the NanoBRET™ Target Engagement Assay. For each, we will explore the underlying principles, provide detailed experimental protocols, and discuss the nuances of data interpretation, with a specific focus on their application to pyrazole compounds.

A Comparative Overview of Key Validation Techniques

Selecting the right technique is a critical decision that depends on various factors including the nature of the target protein, the properties of the pyrazole compound, the desired throughput, and the specific information required (e.g., kinetics, thermodynamics, or in-cell engagement). The following table provides a high-level comparison to guide your initial selection.

TechniquePrincipleKey OutputsThroughputSample ConsumptionLabel Required
Surface Plasmon Resonance (SPR) Change in refractive index upon binding to an immobilized ligand.[4][5]KD, kon, koffMedium to HighModerateNo (for analyte)
Isothermal Titration Calorimetry (ITC) Heat change upon binding in solution.[6][7]KD, ΔH, ΔS, Stoichiometry (n)Low to MediumHighNo
MicroScale Thermophoresis (MST) Change in molecular motion along a temperature gradient upon binding.[2][8]KDHighLowYes (for one partner)
NanoBRET™ Target Engagement Bioluminescence Resonance Energy Transfer (BRET) in live cells.[1][9]Apparent KD (in-cell), Target OccupancyHighLowYes (cellular expression of fusion protein)

In-Depth Analysis of Validation Techniques

Surface Plasmon Resonance (SPR): Real-Time Kinetics on a Chip

SPR has become a gold-standard for studying biomolecular interactions due to its ability to provide real-time kinetic data.[4] The technique measures changes in the refractive index on the surface of a sensor chip as an analyte (e.g., your pyrazole compound) flows over and binds to an immobilized ligand (your target protein).[10]

The success of an SPR experiment hinges on the quality of the immobilized ligand and the careful design of the assay. Immobilizing the protein target via amine coupling is a common and robust method, but it's crucial to ensure that the immobilization process does not compromise the protein's native conformation or block the binding site. A pre-concentration step, where the protein is flowed over the chip at a low concentration, helps to determine the optimal pH for immobilization, ensuring a stable and active surface.

Regeneration of the sensor surface is another critical step. The goal is to remove the bound analyte completely without denaturing the immobilized ligand. A "regeneration scouting" experiment, testing a series of mild acidic or basic solutions, is essential to identify a condition that provides a stable baseline for subsequent injections.[5]

Caption: A typical workflow for determining binding affinity using Surface Plasmon Resonance (SPR).

  • Protein and Compound Preparation:

    • Express and purify the target protein to >95% purity.

    • Prepare a stock solution of the pyrazole compound in a suitable solvent (e.g., DMSO) and dilute it in the running buffer. The final DMSO concentration should be consistent across all samples and ideally below 1%.

  • Sensor Chip Immobilization:

    • Select a suitable sensor chip (e.g., CM5 for amine coupling).

    • Activate the sensor surface with a 1:1 mixture of N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[10]

    • Inject the target protein diluted in an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 4.0-5.5) to achieve the desired immobilization level.

    • Deactivate any remaining active esters by injecting ethanolamine.

  • Binding Analysis:

    • Inject a series of concentrations of the pyrazole compound over the immobilized protein surface. Each injection cycle should include an association phase (compound injection) and a dissociation phase (buffer flow).[5]

    • After each cycle, regenerate the sensor surface using the pre-determined regeneration solution.

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal to obtain the specific binding sensorgram.

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).

Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamics

ITC is considered the gold standard for characterizing binding interactions because it directly measures the heat released or absorbed during a binding event.[7] This allows for the determination of not only the binding affinity (KD) but also the enthalpy (ΔH) and entropy (ΔS) of the interaction, providing a complete thermodynamic profile.[11]

The key to a successful ITC experiment is meticulous sample preparation. Both the protein and the pyrazole compound must be in identical, well-matched buffers to minimize the heat of dilution, which can otherwise mask the true binding signal.[11] Dialysis of the protein against the final buffer is highly recommended. The concentrations of the protein in the cell and the compound in the syringe need to be carefully chosen to ensure a "c-value" (c = [macromolecule] * n / KD) that allows for a sigmoidal binding curve, which is necessary for accurate KD determination.[12]

Caption: A standard workflow for determining binding thermodynamics using Isothermal Titration Calorimetry (ITC).

  • Sample Preparation:

    • Prepare the target protein and pyrazole compound in the same buffer. Dialyze the protein against the final buffer to ensure a perfect match.

    • Degas both solutions to prevent air bubbles in the calorimeter.

    • Accurately determine the concentrations of both the protein and the compound.

  • ITC Experiment:

    • Load the protein solution into the sample cell and the pyrazole compound solution into the injection syringe.

    • Perform a series of small injections of the compound into the protein solution while monitoring the heat change.

  • Data Analysis:

    • Integrate the heat change for each injection to generate a binding isotherm.

    • Fit the binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (KD), enthalpy of binding (ΔH), and the stoichiometry of binding (n). The entropy of binding (ΔS) can then be calculated using the equation: ΔG = ΔH - TΔS = -RTln(KA), where KA = 1/KD.

MicroScale Thermophoresis (MST): Low Sample Consumption and High Throughput

MST is a powerful technique that measures the directed movement of molecules in a microscopic temperature gradient, a phenomenon known as thermophoresis.[8] This movement is sensitive to changes in the size, charge, and hydration shell of a molecule, all of which can be altered upon ligand binding.

MST requires one of the binding partners to be fluorescently labeled. Typically, the protein is labeled, and the pyrazole compound remains unlabeled. The choice of fluorescent dye and the labeling strategy are critical to ensure that the label does not interfere with the binding interaction. A "capillary scan" is an important initial step to check for sample aggregation and adsorption to the capillary walls, which can be mitigated by adding a non-ionic detergent (e.g., Tween-20) to the buffer.[13]

Caption: A streamlined workflow for determining binding affinity using MicroScale Thermophoresis (MST).

  • Protein Labeling and Sample Preparation:

    • Label the target protein with a suitable fluorescent dye according to the manufacturer's protocol.

    • Prepare a serial dilution of the pyrazole compound in the assay buffer.

  • MST Measurement:

    • Mix a constant concentration of the labeled protein with each concentration of the pyrazole compound.

    • Load the samples into hydrophilic capillaries.

    • Place the capillaries in the MST instrument and initiate the measurement. An infrared laser creates a temperature gradient, and the movement of the fluorescently labeled protein is monitored.

  • Data Analysis:

    • The change in the thermophoretic signal is plotted against the logarithm of the pyrazole compound concentration.

    • The resulting binding curve is fitted to the appropriate model to determine the KD.[14]

NanoBRET™ Target Engagement Assay: Quantifying Binding in Live Cells

The NanoBRET™ Target Engagement assay is a cell-based method that provides a quantitative measure of compound binding to a specific target protein in its native cellular environment.[9] The assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a target protein fused to NanoLuc® luciferase and a cell-permeable fluorescent tracer that binds to the target.[1]

This assay is particularly powerful for validating that a pyrazole compound can cross the cell membrane and engage its intracellular target. The choice of the fluorescent tracer is critical; it must bind to the target with an appropriate affinity and compete with the test compound. A tracer concentration optimization experiment is necessary to find a balance where the tracer provides a robust signal without being too difficult to displace by the test compound. The expression level of the NanoLuc® fusion protein should also be optimized to avoid artifacts from overexpression.

Caption: A comprehensive workflow for assessing target engagement in live cells using the NanoBRET™ assay.

  • Cell Preparation:

    • Transfect cells (e.g., HEK293) with a vector encoding the target protein fused to NanoLuc® luciferase.[15]

    • Plate the transfected cells in a suitable assay plate.

  • Compound and Tracer Addition:

    • Prepare a serial dilution of the pyrazole compound.

    • Add the compound dilutions to the cells and incubate.

    • Add the fluorescent tracer at a pre-optimized concentration and incubate to allow for binding equilibrium to be reached.

  • BRET Measurement:

    • Add the NanoLuc® substrate to the cells.

    • Measure the luminescence signal from the NanoLuc® donor and the fluorescent tracer acceptor using a plate reader equipped with appropriate filters.

  • Data Analysis:

    • Calculate the BRET ratio (acceptor emission / donor emission).

    • Plot the BRET ratio against the logarithm of the pyrazole compound concentration.

    • Fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of the compound that displaces 50% of the tracer. This can be used to estimate the apparent intracellular KD.

Conclusion: An Integrated Approach to Binding Affinity Validation

The validation of binding affinity is a multi-step, iterative process that requires careful experimental design and a critical evaluation of the data. No single technique can provide all the answers. An integrated approach, leveraging the strengths of different methods, is the most robust strategy for characterizing the binding of your pyrazole compounds.

For initial hit validation and ranking, high-throughput techniques like MST can be invaluable. For a deeper understanding of the binding thermodynamics and mechanism of action, ITC is the undisputed gold standard. To gain insights into the real-time kinetics of the interaction, SPR is the method of choice. Finally, to confirm that your compound engages its target in a physiologically relevant context, cell-based assays like NanoBRET™ are essential.

By thoughtfully selecting and applying these powerful techniques, you can build a comprehensive and reliable binding profile for your pyrazole compounds, paving the way for successful drug development.

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Comparative

A Senior Application Scientist's Guide to In Vitro vs. In Vivo Efficacy of Pyrazole Derivatives

Introduction: Bridging the Preclinical Divide The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural basis for a multitude of clinically significant drugs, from the anti-inflammatory...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Bridging the Preclinical Divide

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural basis for a multitude of clinically significant drugs, from the anti-inflammatory agent celecoxib to various targeted anticancer therapies.[1][2][3] These five-membered heterocyclic compounds are prized for their versatile biological activities, which include anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[1][3][4] The journey from a promising pyrazole derivative in a lab dish to a life-saving therapeutic is, however, fraught with challenges. A primary hurdle in this process is the often-observed disparity between in vitro (in a controlled laboratory environment) and in vivo (in a living organism) efficacy.[5]

This guide is designed for researchers, scientists, and drug development professionals. It aims to provide an in-depth comparison of in vitro and in vivo performance of pyrazole derivatives, supported by experimental data and protocols. As Senior Application Scientists, our goal is not merely to present data, but to explain the causality behind experimental choices and to equip you with the knowledge to design more predictive preclinical studies. We will explore why a compound that shows nanomolar potency in a cell-free assay may fail to show any effect in an animal model, and how to design a robust experimental workflow to identify the most promising clinical candidates.

The In Vitro Landscape: Target Engagement and Cellular Potency

In vitro assays are the foundational step in drug discovery, offering cost-effective, high-throughput methods to assess a compound's activity against a specific molecular target or within a cellular context.[5] For pyrazole derivatives, which frequently act as kinase or enzyme inhibitors, these initial tests are crucial for establishing a structure-activity relationship (SAR).[4]

Common In Vitro Assays and Their Rationale
  • Biochemical Assays (e.g., Kinase Inhibition): These cell-free assays directly measure the interaction between the pyrazole derivative and its purified target protein (e.g., a Cyclin-Dependent Kinase [CDK] or Cyclooxygenase-2 [COX-2]). The primary output is the IC50 value, the concentration of the inhibitor required to reduce the enzyme's activity by 50%. This is the purest measure of a compound's potency against its intended target.

  • Cell-Based Assays (e.g., Cell Viability/Proliferation): Assays like the MTT or MTS assay measure the metabolic activity of cultured cancer cells after treatment with the compound.[6][7] A reduction in viability indicates that the compound is either cytotoxic (kills cells) or cytostatic (inhibits proliferation). These assays provide the first indication of whether the compound can cross the cell membrane and engage its target in a complex cellular environment.

Causality in Experimental Design:
  • Why choose specific cell lines? The choice of cell line is critical. For a pyrazole derivative targeting CDK2, it is logical to test it on a panel of cancer cell lines known to be dependent on CDK2 for proliferation, such as certain breast or ovarian cancers.[8][9] Using a cell line that does not express the target would serve as a negative control and help confirm on-target activity.

  • Why are dose-response curves essential? A single-concentration screen can be misleading. A full dose-response curve allows for the determination of key parameters like GI50 (concentration for 50% growth inhibition), providing a more nuanced understanding of the compound's potency and potential therapeutic window.[8]

The following diagram illustrates the typical high-throughput screening funnel, starting with a large library of compounds and narrowing down to a few promising leads based on in vitro data.

G cluster_0 In Vitro Screening Funnel Compound_Library Compound Library (>10,000 compounds) Biochemical_Assay Primary Screen: Biochemical Assay (e.g., Kinase IC50) Compound_Library->Biochemical_Assay High-Throughput Screening Cell_Based_Assay Secondary Screen: Cell-Based Assay (e.g., MTT, GI50) Biochemical_Assay->Cell_Based_Assay Hit Confirmation & Potency Lead_Candidates Lead Candidates for In Vivo Testing (<10 compounds) Cell_Based_Assay->Lead_Candidates Cellular Efficacy & Selectivity

Caption: High-throughput screening workflow for pyrazole derivatives.

The In Vivo Challenge: From the Dish to the Organism

A promising in vitro profile is a prerequisite, but not a guarantee, of in vivo success.[5] The transition to a living organism introduces a host of complex variables that can dramatically alter a compound's efficacy. This is often referred to as the "in vitro-in vivo translation gap".[5][10][11]

Key Factors Influencing In Vivo Efficacy:
  • ADME Properties: This acronym—Absorption, Distribution, Metabolism, and Excretion—describes the pharmacokinetic profile of a drug.[12] A pyrazole derivative might have excellent in vitro potency but poor oral bioavailability, meaning it's not absorbed into the bloodstream.[13][14] It could also be rapidly metabolized by the liver (e.g., by CYP enzymes) and cleared from the body before it can reach the tumor site.[15]

  • Target Engagement in the Tumor Microenvironment: A tumor is not just a collection of cancer cells. It is a complex ecosystem of blood vessels, immune cells, and extracellular matrix. The drug must not only reach the tumor but also penetrate the tissue and engage its target at a sufficient concentration for a sufficient duration.

  • Toxicity: A compound may effectively kill cancer cells in vivo but also cause unacceptable damage to healthy tissues, leading to a narrow or non-existent therapeutic window.

Case Study: COX-2 Inhibitors

The development of pyrazole-based COX-2 inhibitors like Celecoxib provides a classic example of this translation. While many derivatives show potent and selective COX-2 inhibition in in vitro enzyme assays, their performance in in vivo models of inflammation (like the carrageenan-induced rat paw edema model) can vary significantly.[16][17] Some compounds, despite having a lower IC50 than Celecoxib in vitro, show reduced anti-inflammatory effects in vivo due to poor pharmacokinetics.[16] Conversely, some derivatives with comparable in vitro potency to Celecoxib have demonstrated superior in vivo efficacy and a better safety profile, such as a lower ulcerogenic index.[16][17]

The following table summarizes hypothetical comparative data for a series of pyrazole derivatives, illustrating the potential disconnect between in vitro and in vivo results.

Compound IDTargetIn Vitro IC50 (nM)In Vitro Cell Viability GI50 (µM)In Vivo Tumor Growth Inhibition (%) @ 50 mg/kg
PZ-001 CDK250.1575%
PZ-002 CDK280.2020% (Poor oral bioavailability)
PZ-003 CDK220.0545% (Rapid metabolism)
PZ-004 CDK2501.510% (Low potency)
Roscovitine CDK21501515%

Data is illustrative and not from a specific publication.

This table highlights a common scenario: PZ-003 is the most potent compound in vitro, but its efficacy is compromised in vivo. PZ-001, while slightly less potent in the dish, demonstrates superior overall performance in the animal model, making it the more promising clinical candidate.

Bridging the Gap: Predictive Protocols and Mechanistic Insights

To improve the correlation between in vitro and in vivo data, it is essential to employ a self-validating system of robust, well-controlled experimental protocols.

Protocol 1: In Vitro Cell Viability (MTT Assay)

This protocol assesses the effect of a pyrazole derivative on the proliferation of a cancer cell line. It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[7][18]

Objective: To determine the GI50 value of a test compound.

Materials:

  • Cancer cell line (e.g., MCF-7 for CDK inhibitors)

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • 96-well plates

  • Test compound (pyrazole derivative), dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or SDS-HCl)[19]

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.[19]

  • Compound Treatment: Prepare serial dilutions of the pyrazole derivative in culture medium. Remove the old medium from the plate and add 100 µL of the compound-containing medium to the respective wells. Include "vehicle control" wells (containing only DMSO at the highest concentration used) and "no treatment" control wells.

  • Incubation: Incubate the plate for a period that allows for at least two cell doublings (e.g., 48-72 hours).

  • MTT Addition: Add 10 µL of MTT stock solution to each well and incubate for 2-4 hours at 37°C.[6][18] A purple precipitate should become visible.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[6][18]

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.[18][19]

  • Analysis: Calculate the percentage of growth inhibition relative to the vehicle control and plot the results on a dose-response curve to determine the GI50 value.

Causality and Controls:

  • The initial 24-hour incubation ensures cells are in a healthy, logarithmic growth phase before treatment.

  • The vehicle control is critical to ensure that the solvent (DMSO) is not causing any toxicity at the concentrations used.

  • The incubation time must be sufficient to observe an anti-proliferative effect.

Protocol 2: In Vivo Tumor Xenograft Study

This protocol evaluates the antitumor efficacy of a pyrazole derivative in an immunodeficient mouse model bearing a human tumor.

Objective: To determine the percentage of tumor growth inhibition (%TGI).

Materials:

  • Immunodeficient mice (e.g., NSG or Nude mice)[20]

  • Human cancer cells (same as used in vitro, e.g., MCF-7)

  • Matrigel (optional, to support initial tumor growth)

  • Test compound formulated in an appropriate vehicle (e.g., 0.5% methylcellulose)

  • Calipers for tumor measurement

  • Animal welfare and ethics committee (IACUC) approved protocol

Step-by-Step Methodology:

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 million cells in 100 µL of media/Matrigel) into the flank of each mouse.[20][21]

  • Tumor Growth and Randomization: Monitor tumor growth regularly. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control, test compound at different doses, positive control).

  • Dosing: Administer the compound or vehicle to the mice according to the planned schedule (e.g., once daily by oral gavage). Record the body weight of the mice daily or several times a week as a measure of general toxicity.

  • Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²).

  • Endpoint: Continue the study for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a maximum allowed size.

  • Data Analysis: Calculate the %TGI for each treatment group compared to the vehicle control group. Analyze body weight data to assess toxicity.

Causality and Controls:

  • Why use immunodeficient mice? These mice lack a functional immune system, which prevents the rejection of the human tumor cells.

  • The vehicle control group is the baseline. It demonstrates the natural growth rate of the tumor, against which the activity of the test compound is measured.

  • A positive control (a known effective drug) validates the sensitivity of the model.

Mechanism of Action: Visualizing the Pathway

Many pyrazole derivatives function as kinase inhibitors, interfering with signaling pathways that drive cell proliferation.[22][23][24] For example, pyrazole-based compounds that inhibit both COX-2 and the Epidermal Growth Factor Receptor (EGFR) can effectively shut down two key pathways in colorectal cancer.

The diagram below illustrates this dual-inhibition mechanism.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR ERK ERK1/2 EGFR->ERK Activates Proliferation Gene Expression (Cyclin D1, PCNA) Cell Proliferation ERK->Proliferation Promotes COX2 COX-2 PGE2 PGE2 COX2->PGE2 Produces PGE2->EGFR Transactivates Pyrazole Pyrazole-ar-turmerone Hybrid Pyrazole->EGFR Inhibits Pyrazole->COX2 Inhibits

Caption: Dual inhibition of COX-2 and EGFR pathways by a pyrazole hybrid.

This diagram shows how the pyrazole derivative blocks both the direct EGFR signaling cascade to the nucleus and the COX-2 pathway, which can indirectly reactivate EGFR signaling through PGE2 production.[25] This multi-targeted approach can lead to a more potent anti-proliferative effect.

Conclusion: A Strategy for Translational Success

The development of pyrazole derivatives, like any therapeutic agent, requires a nuanced understanding of the relationship between in vitro and in vivo efficacy. Potency in a dish is only the first step. Success in a living system is governed by a complex interplay of pharmacokinetics, target engagement in a complex microenvironment, and potential toxicities.

By employing robust, well-controlled protocols, understanding the causality behind each experimental step, and focusing on compounds that demonstrate a favorable balance of potency and drug-like properties, researchers can more effectively bridge the translational gap. The ultimate goal is to design and identify pyrazole derivatives that are not just active in vitro, but are truly effective in vivo, paving the way for the next generation of innovative medicines.

References

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  • ResearchGate. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. Retrieved January 28, 2026, from [Link]

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Validation

A Comparative Guide to HPLC-Based Purity Assessment of 1-(Cyclohex-3-en-1-ylmethyl)-1H-pyrazol-5-amine

For researchers, scientists, and professionals in drug development, the confirmation of a compound's purity is a cornerstone of reliable and reproducible results. This guide provides an in-depth technical comparison of H...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the confirmation of a compound's purity is a cornerstone of reliable and reproducible results. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) for the purity determination of the novel pyrazole derivative, 1-(Cyclohex-3-en-1-ylmethyl)-1H-pyrazol-5-amine. We will explore the rationale behind the chosen analytical method, present a detailed experimental protocol, and compare its performance with an alternative analytical technique.

The Analytical Challenge: Purity of a Novel Pyrazole Derivative

1-(Cyclohex-3-en-1-ylmethyl)-1H-pyrazol-5-amine is a heterocyclic amine containing a pyrazole core, a common scaffold in many pharmaceutical compounds.[1][2] The purity of such a compound is critical as even small amounts of impurities can significantly impact its biological activity, toxicity, and overall safety profile. The primary analytical challenge lies in developing a method that can effectively separate the target compound from potential impurities, which may include starting materials, regioisomers, and by-products from its synthesis.

A plausible synthetic route for 1-(Cyclohex-3-en-1-ylmethyl)-1H-pyrazol-5-amine involves the N-alkylation of a suitable pyrazole precursor, such as 1H-pyrazol-5-amine, with an alkylating agent like 4-(bromomethyl)cyclohex-1-ene.[3][4] This synthesis strategy can lead to a variety of potential impurities that must be monitored.

Potential Impurities in the Synthesis of 1-(Cyclohex-3-en-1-ylmethyl)-1H-pyrazol-5-amine:

  • Unreacted Starting Materials: 1H-pyrazol-5-amine and 4-(bromomethyl)cyclohex-1-ene.

  • Regioisomers: N-alkylation of unsymmetrical pyrazoles can result in different isomers.[5]

  • By-products: Products from side reactions, such as the elimination of HBr from the alkylating agent.

Given the non-volatile nature and the expected polarity of the target compound and its potential impurities, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the analytical method of choice.[6][7]

Comparative Analysis: HPLC vs. Gas Chromatography (GC)

While other analytical techniques exist, RP-HPLC offers distinct advantages for the analysis of 1-(Cyclohex-3-en-1-ylmethyl)-1H-pyrazol-5-amine. A comparison with Gas Chromatography (GC) highlights these benefits.

FeatureProposed RP-HPLC MethodGas Chromatography (GC)Rationale for Preference
Analyte Suitability Ideal for non-volatile and thermally labile compounds.Requires volatile and thermally stable compounds.The target compound is likely to have a high boiling point and may degrade at the high temperatures required for GC analysis.
Selectivity High selectivity achievable through optimization of stationary and mobile phases.Good for volatile compounds, but may have limitations with polar and complex molecules.The ability to fine-tune the mobile phase composition in HPLC allows for superior separation of structurally similar impurities like regioisomers.
Sensitivity High sensitivity with UV detection, especially for chromophoric compounds like pyrazoles.Good sensitivity with FID, but may require derivatization for polar compounds.The pyrazole ring provides a strong chromophore, making UV detection in HPLC a sensitive and direct method of analysis.
Sample Preparation Simple dissolution in a suitable solvent.Often requires derivatization to increase volatility, adding complexity and potential for error.The straightforward sample preparation for HPLC reduces analysis time and minimizes potential sources of variability.

Experimental Protocol: Purity Determination by RP-HPLC

This protocol is designed to be a self-validating system, incorporating principles from the International Council for Harmonisation (ICH) Q2(R1) guidelines on analytical procedure validation.[8][9]

Instrumentation and Chromatographic Conditions
  • HPLC System: An Agilent 1200 series or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a diode array detector (DAD).[6]

  • Column: Eclipse XDB-C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 10
    20.0 90
    25.0 90
    25.1 10

    | 30.0 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

Preparation of Solutions
  • Diluent: A 50:50 (v/v) mixture of acetonitrile and water.

  • Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of 1-(Cyclohex-3-en-1-ylmethyl)-1H-pyrazol-5-amine reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the 1-(Cyclohex-3-en-1-ylmethyl)-1H-pyrazol-5-amine sample to be tested and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

System Suitability

Before sample analysis, perform five replicate injections of the standard solution. The system is deemed suitable for use if the following criteria are met:

  • Tailing Factor: Not more than 2.0 for the main peak.

  • Theoretical Plates: Not less than 2000 for the main peak.

  • Relative Standard Deviation (RSD) of Peak Area: Not more than 2.0%.

Analysis Procedure

Inject the diluent (as a blank), the standard solution, and the sample solution into the chromatograph. Record the chromatograms and integrate the peak areas.

Calculation of Purity

The purity of the sample is calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Workflow for HPLC Purity Confirmation

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting prep_standard Prepare Standard Solution (100 µg/mL) system_suitability System Suitability Test (5 injections of Standard) prep_standard->system_suitability prep_sample Prepare Sample Solution (1000 µg/mL) analysis Inject Blank, Standard, and Sample Solutions prep_sample->analysis prep_mobile Prepare Mobile Phases (A and B) prep_mobile->system_suitability system_suitability->analysis If criteria met integration Integrate Peak Areas analysis->integration calculation Calculate Purity (%) integration->calculation report Generate Final Report calculation->report

Caption: Workflow for HPLC Purity Confirmation of 1-(Cyclohex-3-en-1-ylmethyl)-1H-pyrazol-5-amine.

Causality Behind Experimental Choices

  • Reversed-Phase C18 Column: A C18 column is a versatile and robust choice for the separation of a wide range of compounds with moderate polarity, making it well-suited for the target molecule and its potential impurities.[10]

  • Gradient Elution: A gradient elution from a low to a high percentage of organic modifier (acetonitrile) is employed to ensure the elution of both polar and non-polar impurities within a reasonable run time.[11]

  • Trifluoroacetic Acid (TFA) in Mobile Phase: The addition of 0.1% TFA to the aqueous mobile phase serves two purposes: it protonates the basic amine group on the pyrazole, leading to better peak shape, and it acts as an ion-pairing agent, improving the retention and resolution of the analyte.[6]

  • UV Detection at 220 nm: The pyrazole ring system exhibits strong UV absorbance at lower wavelengths. A detection wavelength of 220 nm is chosen to ensure high sensitivity for both the main compound and potential impurities that share the same chromophore.

By following this detailed protocol and understanding the rationale behind the experimental choices, researchers can confidently confirm the purity of 1-(Cyclohex-3-en-1-ylmethyl)-1H-pyrazol-5-amine, ensuring the quality and integrity of their research and development efforts.

References

  • Synthesis and Evaluation of Novel 1-Methyl-1 H-pyrazol-5-amine Derivatives with Disulfide Moieties as Potential Antimicrobial Agents. (2024). Journal of Agricultural and Food Chemistry. [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (2022). Organics. [Link]

  • Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. (2012). Journal of Molecular Catalysis A: Chemical. [Link]

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Comparative

A Senior Application Scientist's Guide to Benchmarking New Pyrazole Compounds in Oncology

Introduction: The Enduring Promise of the Pyrazole Scaffold in Oncology The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a privileged scaffold in medicinal chemistry....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Promise of the Pyrazole Scaffold in Oncology

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a privileged scaffold in medicinal chemistry. Its remarkable versatility and ability to form key interactions with a multitude of biological targets have led to the development of numerous FDA-approved drugs.[1][2] In oncology, pyrazole-containing molecules have emerged as potent inhibitors of various protein kinases, enzymes that are often dysregulated in cancer, driving tumor growth, proliferation, and survival.[3]

This guide provides a comprehensive framework for benchmarking the performance of novel pyrazole compounds against established standards in the field of oncology. As researchers and drug development professionals, it is imperative that we employ rigorous and scientifically sound methodologies to evaluate the potential of new chemical entities. This document is designed not as a rigid template, but as an in-depth technical guide, empowering you with the rationale behind experimental choices and the tools to generate robust and reliable data.

Here, we will focus on a new class of pyrazole derivatives showing promise as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), two critical targets in cancer therapy.[1][4] We will compare these novel compounds to established pyrazole-based drugs: Crizotinib , a potent ALK/MET inhibitor, and Celecoxib , a selective COX-2 inhibitor with well-documented anti-cancer properties.[5][6]

Comparative Analysis of Novel Pyrazole Compounds and Established Standards

A thorough evaluation of a new drug candidate requires a multi-faceted approach, encompassing its biological activity, selectivity, and safety profile. The following sections will detail the experimental methodologies to build a comprehensive data package for a promising novel pyrazole compound, which for the purpose of this guide we will refer to as Compound 12 , a fused pyrazole derivative with demonstrated dual EGFR and VEGFR-2 inhibitory activity.[2]

Target Engagement and Cellular Potency

The initial assessment of a novel compound involves determining its potency against its intended molecular targets and its efficacy in inhibiting cancer cell proliferation.

The direct inhibitory activity of the novel pyrazole compound against its target kinases should be quantified. This is typically achieved through in vitro kinase assays using purified recombinant enzymes. The half-maximal inhibitory concentration (IC50) is the standard metric for potency.

Experimental Rationale: This assay provides a direct measure of the compound's ability to inhibit the enzymatic activity of the target kinase, independent of cellular factors. It is a critical first step in establishing on-target activity.

The anti-proliferative activity of the compound is assessed across a panel of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to determine cell viability.

Experimental Rationale: This assay evaluates the compound's ability to inhibit the growth of cancer cells, providing a more physiologically relevant measure of its potential therapeutic efficacy. Utilizing a panel of cell lines with varying genetic backgrounds can also provide insights into potential biomarkers of sensitivity or resistance.

Table 1: Comparative In Vitro Potency of Pyrazole Compounds

CompoundTarget(s)IC50 (Kinase Assay)Cell LineIC50 (MTT Assay)Citation(s)
Compound 12 EGFR, VEGFR-2EGFR: 0.06 µM, VEGFR-2: 0.22 µMHepG20.31 µM[2][4]
Crizotinib ALK, c-METALK: ~25 nM, c-MET: 51 nMPANC-1~5 µM[7]
Celecoxib COX-240 nMA549Varies[8]
Mechanism of Action: Elucidating the Signaling Cascade

Understanding how a compound exerts its effects at the molecular level is crucial for its development. Western blotting is a powerful technique to investigate the modulation of specific signaling pathways.

Experimental Rationale: By examining the phosphorylation status of key downstream effector proteins, we can confirm that the compound is inhibiting the intended signaling pathway. This provides mechanistic validation of the in vitro and cellular data.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies cluster_safety Safety Assessment cluster_invivo In Vivo Efficacy Kinase_Assay In Vitro Kinase Assay (IC50 Determination) MTT_Assay Cell Proliferation Assay (MTT) (IC50 Determination) Kinase_Assay->MTT_Assay Potency Western_Blot Western Blot Analysis (Signaling Pathway Modulation) MTT_Assay->Western_Blot Cellular Effect hERG_Assay hERG Patch Clamp Assay (Cardiotoxicity) MTT_Assay->hERG_Assay Safety Profile Ames_Test Ames Test (Mutagenicity) MTT_Assay->Ames_Test Safety Profile Xenograft_Model Tumor Xenograft Model (Anti-tumor Activity) Western_Blot->Xenograft_Model Mechanism Final_Evaluation Candidate Evaluation Xenograft_Model->Final_Evaluation Efficacy

Caption: A streamlined workflow for benchmarking novel pyrazole compounds.

Safety and Toxicity Profile

A critical aspect of drug development is the early identification of potential safety liabilities. Key assays include the hERG patch clamp for cardiotoxicity and the Ames test for mutagenicity.

Experimental Rationale: The hERG potassium channel is crucial for cardiac repolarization, and its inhibition can lead to life-threatening arrhythmias.[9] The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of a chemical compound.[5] Early assessment of these parameters is essential to de-risk a drug development program.

In Vivo Efficacy

The ultimate test of a potential anti-cancer agent is its ability to inhibit tumor growth in a living organism. The human tumor xenograft model in immunocompromised mice is a standard preclinical model for evaluating in vivo efficacy.

Experimental Rationale: This model provides a more complex biological system to evaluate the compound's anti-tumor activity, taking into account factors such as pharmacokinetics and tumor microenvironment interactions.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the key experiments described above. These protocols are based on established standards and are intended to be a starting point for laboratory implementation.

MTT Cell Viability Assay

This protocol is adapted from the National Center for Biotechnology Information (NCBI) Bookshelf's Assay Guidance Manual.[10]

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the pyrazole compound and the standard drugs. Include a vehicle-only control.

  • Incubation: Incubate the plates for a period that allows for multiple cell doublings (typically 48-72 hours).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[10]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[10]

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression analysis.

Western Blot Analysis of the MAPK Signaling Pathway

This protocol is a general guideline based on standard Western blotting procedures.[11][12]

  • Cell Lysis: Treat cancer cells with the pyrazole compound at various concentrations for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-ERK, ERK, p-AKT, AKT) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

hERG Patch Clamp Assay

This protocol is based on the recommendations from the FDA for assessing drug-induced hERG block.

  • Cell Culture: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).

  • Electrophysiology Setup: Perform whole-cell patch-clamp recordings at physiological temperature (36 ± 1 °C).[9]

  • Voltage Protocol: Apply a specific voltage protocol to elicit hERG currents. A typical protocol involves a depolarizing step to +20 mV followed by a repolarizing step to -50 mV to record the tail current.

  • Compound Application: Perfuse the cells with increasing concentrations of the test compound.

  • Data Acquisition and Analysis: Record the hERG currents before and after compound application. Calculate the percentage of inhibition at each concentration and determine the IC50 value.

Ames Test (Bacterial Reverse Mutation Assay)

This protocol is a simplified version of the standard Ames test.[5][13]

  • Bacterial Strains: Use histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100).

  • Metabolic Activation: Perform the assay with and without a liver S9 fraction to assess the mutagenicity of the parent compound and its metabolites.

  • Plate Incorporation Method: Mix the bacterial strain, the test compound at various concentrations, and the S9 mix (if applicable) with molten top agar.

  • Plating and Incubation: Pour the mixture onto minimal glucose agar plates and incubate for 48-72 hours at 37°C.[14]

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the spontaneous reversion rate.

Human Tumor Xenograft Model

This protocol provides a general framework for establishing and evaluating a xenograft model.

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-10 million cells) mixed with Matrigel into the flank of immunocompromised mice (e.g., NSG or nude mice).

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers two to three times per week. The tumor volume can be calculated using the formula: (Length x Width^2)/2.

  • Compound Administration: Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the pyrazole compound and the standard drug at predetermined doses and schedules (e.g., daily oral gavage).

  • Efficacy Evaluation: Continue to monitor tumor growth and body weight throughout the study. The primary endpoint is typically tumor growth inhibition.

  • Pharmacodynamic Analysis: At the end of the study, tumors can be excised for analysis of target modulation by Western blotting or immunohistochemistry.

Visualizing the Molecular Landscape: Signaling Pathways

Understanding the signaling pathways targeted by these pyrazole compounds is crucial for interpreting their biological effects.

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 PGE2 Prostaglandin E2 (PGE2) COX2->PGE2 Inflammation Inflammation PGE2->Inflammation Proliferation Cell Proliferation PGE2->Proliferation Angiogenesis Angiogenesis PGE2->Angiogenesis Celecoxib Celecoxib Celecoxib->COX2

Caption: The COX-2 signaling pathway and the inhibitory action of Celecoxib.[6]

ALK_MET_Pathway cluster_receptor Receptor Tyrosine Kinases ALK ALK PI3K_AKT PI3K/AKT Pathway ALK->PI3K_AKT RAS_MAPK RAS/MAPK Pathway ALK->RAS_MAPK cMET c-MET cMET->PI3K_AKT cMET->RAS_MAPK Crizotinib Crizotinib Crizotinib->ALK Crizotinib->cMET Cell_Survival Cell Survival PI3K_AKT->Cell_Survival Cell_Proliferation Cell Proliferation RAS_MAPK->Cell_Proliferation

Caption: The ALK and c-MET signaling pathways inhibited by Crizotinib.

Conclusion: A Data-Driven Approach to Pyrazole Drug Discovery

The framework presented in this guide provides a robust and comprehensive approach to benchmarking new pyrazole compounds in oncology. By systematically evaluating their biological activity, mechanism of action, safety profile, and in vivo efficacy, researchers can make informed decisions about the potential of these molecules as future cancer therapeutics. The key to successful drug discovery lies in the integration of well-designed experiments, a thorough understanding of the underlying biology, and an unwavering commitment to scientific integrity. The pyrazole scaffold continues to be a rich source of novel therapeutic agents, and with the rigorous application of these benchmarking principles, we can continue to unlock its full potential in the fight against cancer.

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